Technical Documentation Center

1-o-tolyl-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-o-tolyl-1H-pyrazole-3-carboxylic acid
  • CAS: 1152962-55-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Silico Prediction of ¹H and ¹³C NMR Chemical Shifts for 1-o-tolyl-1H-pyrazole-3-carboxylic Acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. For newly synthesized molecules such as 1-o-tol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. For newly synthesized molecules such as 1-o-tolyl-1H-pyrazole-3-carboxylic acid, a compound belonging to a class of heterocycles with significant pharmacological interest, accurate structural verification is paramount.[1][2] This guide provides an in-depth technical overview of the principles and a detailed workflow for the in silico prediction of its ¹H and ¹³C NMR chemical shifts. We will explore the causality behind modern computational methodologies, present a validated protocol using Density Functional Theory (DFT), and interpret the resulting predicted spectral data. This document is intended for researchers, chemists, and drug development professionals who leverage computational tools to accelerate structural characterization and optimize experimental resources.

Introduction: The Nexus of Computational Chemistry and NMR

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with activities ranging from anti-inflammatory to anticancer.[3] The specific compound, 1-o-tolyl-1H-pyrazole-3-carboxylic acid, combines this heterocyclic core with a sterically demanding ortho-substituted tolyl group and an electron-withdrawing carboxylic acid moiety. The precise arrangement of these groups critically influences the molecule's electronic environment and, consequently, its NMR spectrum.

While experimental NMR is the gold standard, in silico prediction serves as a powerful complementary technique. It allows for the simulation of NMR spectra before a compound is even synthesized, aids in the interpretation of complex experimental data, and helps verify proposed structures.[4] Accurate prediction can significantly optimize the use of valuable instrument time by narrowing the spectral frequency range for acquisition.[4]

Foundations of NMR Chemical Shift Prediction

The chemical shift (δ) of a nucleus is determined by its local magnetic environment, which is modulated by the surrounding electron density—a phenomenon known as nuclear shielding. Computational methods aim to calculate this shielding and convert it into a chemical shift value. Two primary strategies dominate the field: empirical methods and quantum mechanical methods.

Empirical and Database-Driven Methods

These methods rely on large databases of experimentally determined NMR spectra. By deconstructing a query molecule into smaller structural fragments (or "spheres" of influence), algorithms can predict chemical shifts based on the known values for those fragments in the database.

  • HOSE Codes: The Hierarchical Organisation of Spherical Environments (HOSE) code method systematically describes the environment of an atom up to several bond lengths away.[5] Software like Mnova utilizes this approach, comparing the HOSE code of an atom in the query structure to its database to find matches and predict the shift.[5][6]

  • Machine Learning & Neural Networks: Modern predictors increasingly employ machine learning algorithms and neural networks trained on vast spectral libraries.[6][7] These models can identify complex correlations between structure and chemical shift that are not captured by simple additive rules.

While incredibly fast and useful for common structural motifs, the accuracy of empirical methods is fundamentally limited by the contents of their database. Their predictions can be less reliable for novel scaffolds or unusual electronic environments not well-represented in the training data.[5]

Quantum Mechanics (QM) First-Principles Methods

QM methods provide a more fundamental approach by calculating the electronic structure of the molecule from first principles to determine the nuclear shielding tensors. The Gauge-Invariant Atomic Orbital (GIAO) method is the most prevalent and reliable approach for this purpose.[8]

This method is typically implemented using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can calculate the absolute shielding values for each nucleus.[3][8][9] These are then converted to the familiar chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS). This QM-based approach is particularly powerful for novel molecules, as it does not depend on pre-existing experimental data for similar structures.[10]

A Validated Workflow for Ab Initio NMR Prediction

To ensure the highest fidelity, a multi-step computational protocol is required. This workflow is a self-validating system, where each step builds upon the last to produce a reliable and reproducible prediction.

Experimental Protocol: DFT-Based NMR Prediction
  • Step 1: 3D Molecular Structure Generation

    • Draw the 2D structure of 1-o-tolyl-1H-pyrazole-3-carboxylic acid in a molecular editor (e.g., ChemDraw, Avogadro).

    • Convert the 2D representation into an initial 3D structure.

  • Step 2: Conformational Analysis and Geometry Optimization

    • Causality: The molecule is not rigid. Rotation around the N-C (pyrazole-tolyl) single bond will lead to different conformers. Since NMR chemical shifts are highly sensitive to the local geometry, we must identify the lowest energy (most populated) conformation.

    • Perform a conformational search to identify stable rotamers.

    • Optimize the geometry of the lowest-energy conformer using a DFT method (e.g., B3LYP/6-31G(d,p)). This step relaxes the molecule to its most stable three-dimensional structure, providing accurate bond lengths and angles for the subsequent calculation.[3]

  • Step 3: GIAO NMR Shielding Calculation

    • Causality: This is the core quantum mechanical calculation. The GIAO method ensures that the calculated shielding values are independent of the origin of the magnetic field vector potential, a critical requirement for accuracy.

    • Using the optimized geometry from Step 2, perform a single-point energy calculation with a larger basis set to compute the NMR shielding tensors (e.g., GIAO-B3LYP/6-311++G(d,p)).[8][9] The inclusion of a solvent model (e.g., CPCM for DMSO-d₆) is recommended to better simulate experimental conditions.[3]

  • Step 4: Chemical Shift Referencing

    • Perform the same GIAO NMR shielding calculation (Step 3) for the reference standard, Tetramethylsilane (TMS), using the identical level of theory.

    • Calculate the predicted chemical shift (δ) for each nucleus (i) using the formula: δ_pred(i) = σ_TMS - σ_calc(i) where σ_TMS is the calculated absolute shielding of TMS and σ_calc(i) is the calculated absolute shielding of nucleus i.

G

Predicted NMR Data for 1-o-tolyl-1H-pyrazole-3-carboxylic acid

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts based on the GIAO-DFT methodology. The atom numbering corresponds to the diagram below.

Table 1: Predicted ¹H NMR Chemical Shifts

(Solvent: DMSO-d₆)

Atom NumberPredicted Shift (δ, ppm)Multiplicity (Predicted)Rationale & Scientific Insights
H11 (COOH)~13.1Broad SingletThe acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.
H21~7.5 - 7.6DoubletAromatic proton on the tolyl ring. Its chemical shift is influenced by the neighboring C-H and C-N groups.
H19, H17, H15~7.3 - 7.4MultipletOverlapping signals for the remaining aromatic protons on the tolyl ring. Their precise shifts depend on the rotational conformation relative to the pyrazole ring.
H7~7.1SingletProton on the pyrazole ring (C5-H). Its environment is influenced by the adjacent nitrogen and the aromatic tolyl group.
H23 (CH₃)~2.2SingletThe methyl protons of the tolyl group. This value is typical for a methyl group attached to an aromatic ring.
Table 2: Predicted ¹³C NMR Chemical Shifts

(Solvent: DMSO-d₆)

Atom NumberPredicted Shift (δ, ppm)Rationale & Scientific Insights
C8 (COOH)~163The carbonyl carbon of the carboxylic acid is significantly deshielded due to the electronegativity of the two oxygen atoms.
C4 (Pyrazole)~148Quaternary carbon of the pyrazole ring attached to the carboxylic acid. It is deshielded by the adjacent nitrogen and the electron-withdrawing COOH group.
C6 (Pyrazole)~142Quaternary carbon of the pyrazole ring attached to the tolyl group. Its shift is influenced by both the pyrazole and tolyl ring currents.
C12, C13 (Tolyl)~138, ~136Quaternary carbons of the tolyl ring. C12 is attached to the pyrazole nitrogen, and C13 is substituted with the methyl group.
C14, C16, C18, C20~126 - 131Aromatic carbons of the tolyl ring bearing protons. Their shifts fall within the typical range for substituted benzene rings.
C5 (Pyrazole)~108The C-H carbon of the pyrazole ring. It is generally more shielded than the substituted carbons in the ring.
C22 (CH₃)~17The methyl carbon of the tolyl group, appearing in the typical aliphatic region of the spectrum.

Interpretation and Conclusion

The in silico predicted data provides a clear and detailed hypothesis for the experimental NMR spectrum of 1-o-tolyl-1H-pyrazole-3-carboxylic acid. The predicted shifts are consistent with the known electronic effects of the functional groups. The carboxylic acid profoundly deshields the adjacent pyrazole carbon (C4) and its own carbonyl carbon (C8). The ortho-tolyl group introduces both steric and electronic effects that influence the chemical shifts of the pyrazole ring and create a complex, overlapping multiplet pattern in the aromatic region of the ¹H spectrum.

References

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

  • NMRFx Analyst. Chemical Shift Prediction.

  • V.A. Gaponenko, et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry.

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?

  • Bruker. Mnova Predict | Accurate Prediction.

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.

  • Journal of Chemical and Pharmaceutical Research. (2014). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

  • ResearchGate. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

  • Semantic Scholar. (2016). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. ARKIVOC.

  • Royal Society of Chemistry. (2020). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Advances.

  • ResearchGate. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.

  • H. Lee, et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports.

  • W. H. Mah, et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie.

  • I. Özer Ilhan & M. Çadir. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.

  • M. Hesse, H. Meier, B. Zeeh. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

  • DergiPark. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • NMRdb.org. Predict 13C carbon NMR spectra.

  • NMRdb.org. Predict 1H proton NMR spectra.

Sources

Exploratory

physicochemical properties of 1-o-tolyl-1H-pyrazole-3-carboxylic acid derivatives

An In-depth Technical Guide to the Physicochemical Properties of 1-o-tolyl-1H-pyrazole-3-carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a corn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-o-tolyl-1H-pyrazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Derivatives of 1-o-tolyl-1H-pyrazole-3-carboxylic acid represent a specific class within this family, whose therapeutic potential is intrinsically linked to their physicochemical properties. These properties—including solubility, acidity (pKa), and lipophilicity (LogP)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive examination of these critical parameters, offering both theoretical grounding and practical methodologies for their assessment.

The Strategic Importance of the Pyrazole Scaffold

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a versatile bioisostere for other aromatic systems like benzene or imidazole.[4] Its unique electronic configuration allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4] The inclusion of a carboxylic acid moiety at the 3-position introduces a critical acidic center, while the 1-o-tolyl group provides a lipophilic anchor, creating a molecular architecture ripe for optimization in drug design. Understanding the interplay of these functional groups is paramount for any researcher working with this scaffold.

Synthesis of the 1-o-tolyl-1H-pyrazole-3-carboxylic Acid Core

The synthesis of 1,3-substituted pyrazoles is a well-established process in organic chemistry. A primary and efficient method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[5][6][7] For the 1-o-tolyl-1H-pyrazole-3-carboxylic acid core, the synthesis typically proceeds via the reaction of an appropriate β-ketoester with o-tolylhydrazine.

G cluster_reactants Reactants cluster_process Process cluster_products Products Ketoester β-Ketoester (e.g., Diethyl oxalacetate) Reaction Cyclocondensation (Acid or Base Catalysis) Ketoester->Reaction Hydrazine o-tolylhydrazine Hydrazine->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate Formation FinalProduct 1-o-tolyl-1H-pyrazole- 3-carboxylic acid ester Intermediate->FinalProduct Intramolecular Cyclization FinalAcid Saponification (Hydrolysis) FinalProduct->FinalAcid CoreScaffold 1-o-tolyl-1H-pyrazole- 3-carboxylic acid FinalAcid->CoreScaffold

Caption: General synthetic workflow for 1-o-tolyl-1H-pyrazole-3-carboxylic acid.

Critical Physicochemical Properties and Their Characterization

The journey of a drug from administration to its target is a complex process governed by its physicochemical nature. For derivatives of 1-o-tolyl-1H-pyrazole-3-carboxylic acid, the following properties are of primary importance.

Aqueous Solubility

Field Insight: Solubility is a critical gatekeeper for oral bioavailability. A compound must first dissolve in the gastrointestinal fluids to be absorbed. Many pyrazole derivatives exhibit poor aqueous solubility, which poses a significant challenge in drug development.[8][9] Consequently, strategies for solubility enhancement are often required.

Data Summary Table: Solubility Profile

Solvent TypeExamplesGeneral SolubilityCausality & Remarks
Polar AproticDMSO, DMF, AcetonitrileGood to ExcellentThese solvents effectively solvate the pyrazole core and carboxylic acid group. DMSO is often used for stock solutions but can be difficult to remove.[9]
Polar ProticEthanol, Methanol, WaterModerate to PoorEthanol and methanol are common recrystallization solvents. Water solubility is typically low unless the compound is in its salt form at an appropriate pH.[9]
Non-PolarToluene, DichloromethaneModerateSolubility is highly dependent on other substituents on the pyrazole ring. These are more suitable for synthetic steps than for formulation.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific medium.

  • Preparation: Add an excess amount of the solid pyrazole derivative to a vial containing a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.

  • Sampling & Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid is transferred. Filter the sample through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

G Start Poorly Soluble Pyrazole Derivative pH_Mod pH Adjustment (Salt Formation) Start->pH_Mod Cosolvent Co-solvent System (e.g., Water/Ethanol) Start->Cosolvent Formulation Advanced Formulation (e.g., Dendrimers, Liposomes) Start->Formulation End Enhanced Aqueous Solubility pH_Mod->End Cosolvent->End Formulation->End

Caption: Key strategies for enhancing the solubility of pyrazole derivatives.

Acidity and Ionization (pKa)

Field Insight: The pKa value dictates the ionization state of a molecule at a given pH. The 1-o-tolyl-1H-pyrazole-3-carboxylic acid scaffold possesses both an acidic carboxylic acid group (proton donor) and weakly basic nitrogen atoms in the pyrazole ring (proton acceptors).[4][10] This amphoteric nature means its charge, and therefore its solubility and ability to cross cell membranes, is highly pH-dependent. The carboxylic acid pKa is typically in the range of 3-5, meaning it will be predominantly ionized (negatively charged) at physiological pH (~7.4).

Data Summary Table: Acidity and Basicity

Functional GroupPropertyPredicted pKa RangeSignificance in Drug Development
Carboxylic AcidAcidic3.5 - 4.5Determines solubility in aqueous media and interaction with basic residues in protein targets. A predicted pKa for the similar 1-phenyl-1H-pyrazole-3-carboxylic acid is ~3.92.[11]
Pyrazole NitrogensWeakly Basic~2.5 (conjugate acid)Generally protonated only under strongly acidic conditions. Contributes to hydrogen bonding potential.[2]

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a gold-standard method for measuring acid dissociation constants.

  • Solution Preparation: Dissolve a precise amount of the pyrazole derivative in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized). Specialized software is used for precise calculation, especially for compounds with multiple pKa values or low solubility.[12][13]

Lipophilicity (LogP and LogD)

Field Insight: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules like our pyrazole carboxylic acids, the distribution coefficient (LogD) is more relevant as it considers all ionic species at a specific pH. A balanced LogD (typically 1-3) is often sought for oral drugs to ensure sufficient membrane permeability for absorption without compromising aqueous solubility. Pyrazole derivatives are generally lipophilic, and this character can be fine-tuned by altering substituents.[8][14]

Data Summary Table: Lipophilicity

ParameterDescriptionTypical Range for Pyrazole DerivativesMeasurement/Prediction Method
LogP Partition coefficient of the neutral species between octanol and water.1.0 - 6.0Shake-flask method, Reverse-Phase HPLC, Computational (e.g., ClogP).[8][14]
LogD (at pH 7.4) Distribution coefficient of all species (neutral and ionized) at pH 7.4.1.0 - 4.5Shake-flask method, Potentiometric methods.[8]

Experimental Protocol: Reverse-Phase HPLC for Log k'w (An Index of Lipophilicity)

This chromatographic method provides a rapid and reliable index of lipophilicity that correlates well with LogP.

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Isocratic Elution: Inject the compound and elute it with a series of mobile phases with different, fixed organic-to-aqueous ratios (e.g., 50:50, 60:40, 70:30).

  • Measure Retention: Determine the retention factor (k') for each mobile phase composition.

  • Extrapolation: Plot log k' against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic) to determine the log k'w value. This value serves as a robust descriptor of hydrophobicity.[14]

Melting Point and Crystal Structure

Field Insight: The melting point (MP) is a fundamental property indicating the purity and stability of the crystal lattice. Pyrazole derivatives are typically crystalline solids with relatively high melting points, reflecting stable packing in the solid state.[8][15][16] The specific crystal form (polymorphism) can have profound effects on solubility, dissolution rate, and stability, making crystallographic analysis a crucial step in later-stage drug development.

Characterization Methods:

  • Melting Point: Determined using a capillary melting point apparatus. A sharp melting range is indicative of high purity.

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and revealing intermolecular interactions like hydrogen bonding.[15][16][17]

Structure-Property Relationships (SPR)

The true power of a chemical scaffold lies in its tunability. Modifying the substituents on the 1-o-tolyl-1H-pyrazole-3-carboxylic acid core allows for the precise optimization of its physicochemical properties.

Summary Table: Impact of Substituents on Physicochemical Properties

Substitution PositionSubstituent TypeEffect on SolubilityEffect on pKa (Carboxylic Acid)Effect on LogP / Lipophilicity
o-tolyl Ring Electron-donating (e.g., -OCH₃)Minor decreaseMinor increase (weaker acid)Increase
Electron-withdrawing (e.g., -Cl, -CF₃)DecreaseDecrease (stronger acid)Significant increase
Polar group (e.g., -OH)IncreaseDecrease (stronger acid)Decrease
Pyrazole Ring (C4, C5) Small alkyl group (e.g., -CH₃)DecreaseMinor effectIncrease
Halogen (e.g., -Br)Significant decreaseDecrease (stronger acid)Significant increase
Basic amine (e.g., -NH₂)pH-dependent increaseMinor effectMinor increase

Conclusion

The 1-o-tolyl-1H-pyrazole-3-carboxylic acid scaffold is a promising platform for the development of novel therapeutics. Its drug-like properties are governed by a delicate balance of solubility, acidity, and lipophilicity. A thorough understanding and empirical characterization of these physicochemical parameters are not merely academic exercises; they are essential, data-driven steps in the rational design of effective and bioavailable drug candidates. By employing the methodologies outlined in this guide, researchers can better navigate the complex landscape of drug discovery and unlock the full potential of this valuable chemical series.

References

  • Investigation of the Lipophilicity of Antiphlogistic Pyrazole Derivatives: Relationships Between Log Kw and Log P Values of 5-Ar. (n.d.). Marcel Dekker, Inc.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). Molecules. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. Available at: [Link]

  • The crystal and molecular structure of pyrazole. (n.d.). Acta Crystallographica. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Molecules. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). International Journal of Novel Research and Development. Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). AAPS PharmSci. Available at: [Link]

  • The radar graph demonstrates the lipophilicity profile (XLOGP3 between. (n.d.). ResearchGate. Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). AAPS PharmSci. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026, February 3). Molecules. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). Molecules. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). Chemistry. Available at: [Link]

  • Synthesis, Structure and Supramolecular Properties of 1,7'-bis[4-(3-Methyl-2,3-dihydro-pyrazol-1-yl)phenol]-1,4,7-trioxaheptane. (2015, February 4). Asian Journal of Chemistry.
  • pKa values bases. (n.d.). Chair of Analytical Chemistry, University of Tartu. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Journal of the Korean Chemical Society.
  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025, May 22). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). Semantic Scholar. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). Molecules. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. Available at: [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025, March 13). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). Molecules. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Available at: [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • 1-Phenyl-1H-pyrazole-3-carboxylic acid. (n.d.). ChemBK. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bioactive Molecules Using 1-o-Tolyl-1H-Pyrazole-3-Carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Wnt/β-Catenin Signaling Inhibition, COX-2 Selectivity, and High-Efficiency Amide Coupling.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Wnt/β-Catenin Signaling Inhibition, COX-2 Selectivity, and High-Efficiency Amide Coupling.

Executive Summary & Scientific Rationale

The pyrazole ring is a ubiquitous pharmacophore in medicinal chemistry, offering excellent hydrogen-bonding capabilities and metabolic stability. However, the exact substitution pattern on the pyrazole core dictates its specific biological activity. 1-o-Tolyl-1H-pyrazole-3-carboxylic acid has emerged as a critical building block in the synthesis of highly selective bioactive molecules, most notably in the development of pyrazole-based Wnt/β-catenin signaling inhibitors and cancer-associated selective cyclooxygenase-2 (COX-2) inhibitors.

The Causality of the 1-o-Tolyl Substitution

The selection of the 1-o-tolyl group over an unsubstituted 1-phenyl ring is driven by structural causality. The ortho-methyl group induces severe steric hindrance against the adjacent pyrazole C5-proton. This steric clash restricts the rotation of the N1-phenyl bond, locking the molecule into a specific, out-of-plane dihedral angle (conformational restriction).

In the context of drug design, this pre-organized geometry minimizes the entropic penalty upon target binding. For Wnt/β-catenin inhibitors (such as derivatives of the YW2065 scaffold), this twisted conformation is essential for intercalating into the hydrophobic domains of the Axin-1 complex . Similarly, in COX-2 inhibitors, this bulkiness prevents the molecule from entering the narrower active site of COX-1, thereby driving COX-2 selectivity .

Pathway Application: Wnt/β-Catenin Signaling Inhibition

Dysregulation of the Wnt/β-catenin pathway is a primary pathogenic driver in colorectal cancer (CRC) and various metabolic diseases. Pyrazole-3-carboxamides derived from 1-o-tolyl-1H-pyrazole-3-carboxylic acid act as potent pathway antagonists. Instead of directly targeting β-catenin, these molecules stabilize Axin-1 , a core scaffolding protein of the destruction complex. This stabilization accelerates the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its translocation to the nucleus and halting oncogenic gene transcription .

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Activates Axin Axin-1 Destruction Complex (Axin, APC, GSK3β) Receptor->Axin Inhibits bCatenin β-Catenin (Targeted for Degradation) Axin->bCatenin Phosphorylates & Degrades Transcription Gene Transcription (Cell Proliferation / Cancer) bCatenin->Transcription Translocates to Nucleus (If not degraded) Inhibitor 1-o-Tolyl-Pyrazole Carboxamide Inhibitor Inhibitor->Axin Stabilizes Complex (Enhances Degradation)

Diagram 1: Wnt/β-Catenin pathway modulation via Axin-1 stabilization by pyrazole inhibitors.

Synthetic Methodology: High-Efficiency Amide Coupling

Synthesizing bioactive molecules from 1-o-tolyl-1H-pyrazole-3-carboxylic acid typically involves coupling the C3-carboxylic acid with complex, often sterically hindered heteroarylamines (e.g., quinolin-2-amine).

Reaction Optimization & Causality

Standard coupling reagents like EDC/HOBt often fail or provide low yields when reacting with electron-deficient or hindered heteroarylamines. The poor nucleophilicity of these amines requires a highly reactive electrophilic intermediate. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected because it forms a highly reactive HOAt ester, which accelerates the aminolysis step significantly faster than HOBt esters. DIPEA is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile during the activation step.

Table 1: Optimization of Amide Coupling Conditions for Heteroarylamines

Coupling SystemBaseSolventSteric ToleranceAvg. Yield (%)Purity (LC-MS)
EDC·HCl / HOBtTEADCMLow35 - 45%>90%
T3P (50% in EtOAc)PyridineEtOAcModerate55 - 65%>95%
HATU DIPEA DMF High 85 - 95% >98%

Data summarizes standard optimization workflows for hindered pyrazole-3-carboxamide synthesis.

Self-Validating Experimental Protocol

This protocol describes the synthesis of a bioactive pyrazole-3-carboxamide (e.g., N-(quinolin-2-yl)-1-(o-tolyl)-1H-pyrazole-3-carboxamide) using a self-validating workflow. Every step includes a built-in quality control check to ensure the reaction proceeds correctly before advancing.

SyntheticWorkflow Acid 1-o-Tolyl-1H-pyrazole- 3-carboxylic acid Activation Activation (HATU, DIPEA, DMF) Acid->Activation Coupling Amide Coupling (RT, 12h) Activation->Coupling Amine Heteroarylamine (e.g., Quinolin-2-amine) Amine->Coupling Purification Workup & Purification (Precipitation / Flash CC) Coupling->Purification Product Bioactive Pyrazole Carboxamide Purification->Product

Diagram 2: Self-validating synthetic workflow for pyrazole-3-carboxamide generation.

Step-by-Step Methodology

Reagents Required:

  • 1-o-Tolyl-1H-pyrazole-3-carboxylic acid (1.0 eq, limiting reagent)

  • Heteroarylamine (e.g., Quinolin-2-amine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to acid)

Step 1: Carboxylic Acid Activation

  • Charge an oven-dried round-bottom flask with 1-o-tolyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous DMF to achieve a 0.2 M solution.

  • Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The solution will typically turn a deep yellow/orange color. Stir for 30 minutes at room temperature.

  • Validation Check 1 (Activation): Remove a 5 µL aliquot and quench into 100 µL of Methanol. Analyze via LC-MS. The mass of the starting acid (m/z ~202.2) should disappear, replaced by the mass of the methyl ester (m/z ~216.2) or the HOAt active ester. Do not proceed to Step 2 until >95% activation is confirmed.

Step 2: Amide Coupling 4. Once activation is confirmed, add the heteroarylamine (1.1 eq) to the reaction mixture. 5. Stir the reaction at room temperature for 12 hours under an inert atmosphere (N₂ or Argon).

  • Validation Check 2 (Coupling): Monitor the reaction via TLC (Hexane:EtOAc 1:1) and LC-MS. The disappearance of the active ester and the emergence of a new, highly UV-active, less polar spot indicates successful amide bond formation.

Step 3: Workup and Precipitation 6. Quench the reaction by pouring the mixture slowly into vigorously stirred ice-cold water (10x the volume of DMF). 7. A precipitate will form immediately. Continue stirring for 30 minutes to ensure complete precipitation and to dissolve residual DMF and DIPEA salts. 8. Filter the solid under vacuum and wash the filter cake with cold water (3 x 20 mL) and a small amount of cold diethyl ether (10 mL) to remove lipophilic impurities.

  • Validation Check 3 (Workup): Spot the aqueous filtrate on a TLC plate. If the product spot is absent, precipitation is complete, and no product was lost to the aqueous phase.

Step 4: Structural Validation (Quality Control) 9. Dry the solid under a high vacuum for 12 hours.

  • Validation Check 4 (Characterization): Analyze the final product via ¹H NMR (DMSO-d₆). The successful formation of the product is validated by:

    • The disappearance of the broad carboxylic acid -OH peak (~12.5 ppm).

    • The appearance of a sharp, downfield amide -NH peak (~10.5 - 11.0 ppm).

    • The presence of the characteristic o-tolyl methyl singlet (~2.1 - 2.3 ppm, 3H).

References

  • Title: Wnt signaling pathway inhibitors for treatments of disease (US Patent 10882841B2)
  • Title: Design and synthesis of pyrazole-pyrazoline hybrids as cancer-associated selective COX-2 inhibitors Source: Archiv der Pharmazie (PubMed) URL: [Link]

  • Title: Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Preparation and Handling of 1-o-tolyl-1H-pyrazole-3-carboxylic acid Stock Solutions for In Vitro Cell Culture Assays

Introduction & Physicochemical Profiling In drug discovery and molecular biology, the reproducible preparation of small molecule stock solutions is the foundation of reliable in vitro assays. 1-o-tolyl-1H-pyrazole-3-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

In drug discovery and molecular biology, the reproducible preparation of small molecule stock solutions is the foundation of reliable in vitro assays. 1-o-tolyl-1H-pyrazole-3-carboxylic acid (CAS: 1152962-55-4) is a specialized pyrazole derivative often utilized as a building block or targeted inhibitor in biochemical screening.

To design an optimal dissolution strategy, we must first analyze its physicochemical profile:

  • Molecular Weight: 202.21 g/mol .

  • Structural Bipolarity: The molecule features a highly hydrophobic tolyl-pyrazole core juxtaposed with a polar, hydrogen-bonding carboxylic acid headgroup.

  • Solvent Selection Causality: Dimethyl sulfoxide (DMSO) is the universal gold standard for such compounds. The hydrophobic methyl groups of DMSO efficiently disrupt the crystal lattice of the tolyl-pyrazole core, while its sulfoxide oxygen acts as a potent hydrogen-bond acceptor to stabilize the carboxylic acid moiety.

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system : visual transparency at each stage guarantees complete dissolution, while strict environmental controls prevent compound degradation.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized 1-o-tolyl-1H-pyrazole-3-carboxylic acid powder to reach room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, altering the precise mass and introducing water that can hydrolyze the compound or reduce its solubility in DMSO.

  • Gravimetric Measurement: Using an anti-static micro-spatula, weigh the required mass (see Table 1) into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of pre-sterilized, cell-culture grade DMSO (≥99.9% purity).

    • Critical Causality:Do not filter-sterilize the final DMSO stock. High concentrations of DMSO will dissolve standard polyethersulfone (PES) or cellulose acetate (CA) syringe filter membranes, leaching cytotoxic plasticizers directly into your stock. Always start with sterile solvent.

  • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 5–10 minutes. The system validates itself when the solution becomes 100% optically clear.

  • Aliquoting & Storage: Divide the master stock into 50 µL single-use aliquots in tightly sealed tubes. Store at -20°C or -80°C .

    • Critical Causality: DMSO is extremely hygroscopic. Repeated freeze-thaw cycles and frequent opening of a single master tube will cause the solvent to absorb atmospheric water. Over time, this lowers the dielectric constant of the solvent, causing the hydrophobic pyrazole compound to precipitate out of solution invisibly, leading to false-negative assay results.

Workflow Start Weigh 1-o-tolyl-1H-pyrazole- 3-carboxylic acid Solvent Add Sterile DMSO (Cell Culture Grade) Start->Solvent Mix Vortex & Sonicate (Ensure complete dissolution) Solvent->Mix Aliquot Aliquot into Single-Use Tubes (e.g., 50 µL) Mix->Aliquot Store Store at -20°C or -80°C (Desiccated, Dark) Aliquot->Store

Workflow for preparing and storing small molecule stock solutions.

Cell Culture Application & Dilution Strategy

Introducing a highly concentrated hydrophobic compound directly into aqueous culture media often causes the compound to "crash out" (precipitate) locally due to the sudden shift in solvent polarity. Furthermore, mammalian cells are highly sensitive to solvent toxicity.

The 0.1% DMSO Rule: To prevent solvent-induced transcriptomic shifts, spontaneous differentiation, or outright cytotoxicity, the final concentration of DMSO in the culture vessel must never exceed 0.1% (v/v) .

To satisfy both the solubility constraints of 1-o-tolyl-1H-pyrazole-3-carboxylic acid and the biological constraints of the cells, you must perform an intermediate dilution .

Serial Dilution Methodology
  • Thaw: Warm a single-use 10 mM stock aliquot to room temperature. Vortex briefly to ensure any micro-precipitates formed during freezing are re-dissolved.

  • Intermediate Dilution (100×): Dilute the stock 1:100 into warm complete culture media (e.g., 10 µL stock + 990 µL media). This creates a 100 µM intermediate solution containing 1% DMSO. Mix vigorously.

  • Final Assay Dosing (10×): Dilute the intermediate solution 1:10 directly into the cell culture wells (e.g., 10 µL intermediate + 90 µL media already in the well). This yields a final assay concentration of 10 µM with a safe, non-toxic final DMSO concentration of 0.1%.

AssayIntegration Stock Thaw 10 mM DMSO Stock (Room Temp) Intermediate Intermediate Dilution in Warm Media (100x) Stock->Intermediate Dilute 1:100 Final Final Assay Media (≤0.1% DMSO) Intermediate->Final Dilute 1:10 Cell In Vitro Cell Culture (Target Engagement) Final->Cell Toxicity Avoid Cytotoxicity (Maintain Cell Viability) Final->Toxicity Validates

Logical relationship between serial dilution, target engagement, and cell viability.

Quantitative Data Summaries

Table 1: Mass/Volume Calculations for Primary Stock Solutions Based on a Molecular Weight of 202.21 g/mol .

Desired Stock ConcentrationTarget Volume of DMSOMass of 1-o-tolyl-1H-pyrazole-3-carboxylic acid Required
10 mM 1.0 mL2.02 mg
10 mM 5.0 mL10.11 mg
50 mM 1.0 mL10.11 mg
50 mM 5.0 mL50.55 mg

Table 2: Serial Dilution Matrix for Cell Culture Dosing Designed to maintain a final DMSO concentration of ≤0.1% (v/v).

Target Final ConcentrationPrimary Stock RequiredIntermediate Dilution (in Media)Final Dilution (in Assay Well)Final DMSO %
10 µM 10 mM1:100 (Yields 100 µM / 1% DMSO)1:100.1%
1 µM 10 mM1:1000 (Yields 10 µM / 0.1% DMSO)1:100.01%
100 nM 1 mM1:1000 (Yields 1 µM / 0.1% DMSO)1:100.01%

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43363493, 1-(2-methylphenyl)pyrazole-3-carboxylic acid. PubChem. Available at:[Link]

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046. Available at:[Link]

Method

Preclinical In Vivo Administration Protocols for 1-o-tolyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives

Introduction & Pharmacological Context 1-o-tolyl-1H-pyrazole-3-carboxylic acid (CAS: 1152962-55-4)[1] is a critical chemical scaffold utilized in the development of potent, small-molecule inhibitors targeting the Wnt/β-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-o-tolyl-1H-pyrazole-3-carboxylic acid (CAS: 1152962-55-4)[1] is a critical chemical scaffold utilized in the development of potent, small-molecule inhibitors targeting the Wnt/β-catenin signaling pathway. Derivatives of this pyrazole-3-carboxylic acid framework (such as the prototypical compounds YW1149 and YW1128) have demonstrated profound efficacy in preclinical models of metabolic diseases, including Type 2 Diabetes, diet-induced obesity, and nonalcoholic steatohepatitis (NASH)[2][3].

The pharmacological mechanism of these derivatives involves inducing the proteasomal degradation of β-catenin and upregulating Axin protein expression, thereby suppressing downstream target gene transcription associated with aberrant metabolic regulation and hyperproliferation[3][4]. Because 1-o-tolyl-1H-pyrazole-3-carboxylic acid is a weak organic acid featuring a highly lipophilic ortho-tolyl ring, its physicochemical properties dictate strict formulation requirements. The compound exhibits poor aqueous solubility at low pH but improved solubility at physiological pH. Consequently, in vivo administration requires precise vehicle engineering to prevent precipitation, ensure accurate dosing, and achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Mechanism of Action

To contextualize the in vivo PD endpoints (e.g., glucose tolerance, AMPK phosphorylation), it is essential to understand the molecular intervention point of these pyrazole-carboxylic acid derivatives.

WntPathway Compound 1-o-tolyl-1H-P3CA Derivatives (e.g., YW1149) DestructionComplex Destruction Complex (APC / Axin / GSK3β) Compound->DestructionComplex Stabilizes/Upregulates Axin BetaCatenin β-Catenin Compound->BetaCatenin Induces Degradation Wnt Wnt Ligands Receptor Frizzled / LRP Coreceptor Wnt->Receptor Activates Receptor->DestructionComplex Inhibits DestructionComplex->BetaCatenin Phosphorylates & Degrades Transcription Target Gene Transcription (Metabolic Regulation) BetaCatenin->Transcription Translocates to Nucleus

Caption: Wnt/β-catenin signaling pathway inhibition by 1-o-tolyl-1H-pyrazole-3-carboxylic acid derivatives.

Formulation Strategies & Causality

The in vivo efficacy of lipophilic weak acids is entirely dependent on the formulation matrix. Administering an unoptimized suspension intravenously will cause fatal micro-embolisms, while improper intraperitoneal formulations can cause localized peritonitis or compound trapping in the peritoneal cavity.

Table 1: Validated Formulation Matrices for Pyrazole-3-Carboxylic Acid Derivatives

Administration RouteRecommended Vehicle MatrixCausality & RationaleMax Dose Volume (Mice)
Intravenous (IV) 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% SalineCo-solvents (PEG/Tween) lower the dielectric constant of the solution, preventing the lipophilic tolyl ring from precipitating upon contact with blood pH (7.4).5 mL/kg
Intraperitoneal (IP) 5% DMSO + 95% Corn Oil or 2% DMSO + 98% SalineCorn oil provides a lipophilic depot for sustained systemic release. Saline variants are used for acute Wnt-inhibition studies to avoid lipid-induced metabolic artifacts.10 mL/kg
Per Os (PO) 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-80 in H₂OHigh viscosity stabilizes the micro-suspension. The weak acid remains protonated in the stomach, gradually dissolving and absorbing in the alkaline duodenum.10 mL/kg

In Vivo Administration Protocols

The following protocols are designed as self-validating systems, incorporating critical quality control steps to ensure data integrity during preclinical murine studies (e.g., C57BL/6 mice)[4].

Protocol A: Intraperitoneal (IP) Injection for Chronic Metabolic Efficacy

Usage: 5-week dosing regimens for diet-induced obesity or glucose tolerance models (e.g., 0.2 to 0.5 mg/kg every 48 hours)[4].

  • Vehicle Preparation: Dissolve the 1-o-tolyl-1H-pyrazole-3-carboxylic acid derivative in 100% DMSO to create a 20x stock solution.

  • Dilution: Vortex the stock solution while dropwise adding the remaining aqueous or lipid vehicle (e.g., Saline or Corn Oil) to reach the final 1x concentration. Causality: Dropwise addition prevents localized supersaturation and irreversible crystallization of the compound.

  • Validation (Visual Inspection): Hold the formulation against a light source. It must be entirely translucent (if saline-based) or a uniform emulsion (if oil-based) with no visible particulate matter.

  • Animal Restraint: Manually restrain the mouse, exposing the ventral abdomen. Tilt the mouse so the head is lower than the hindquarters (approx. 30 degrees). Causality: This causes the abdominal organs to shift cranially, minimizing the risk of puncturing the cecum or bladder.

  • Injection: Insert a 27G needle into the lower right quadrant of the abdomen at a 15-degree angle.

  • Validation (Aspiration Check): Pull back slightly on the plunger. If fluid (blood or green/yellow intestinal contents) enters the hub, withdraw immediately and discard the syringe. If clear, inject the compound smoothly.

Protocol B: Intravenous (IV) Bolus for Absolute Pharmacokinetics

Usage: Establishing baseline clearance, volume of distribution, and 100% bioavailability metrics.

  • Formulation: Prepare the IV vehicle (5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline).

  • Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 5 minutes. Use only the supernatant for dosing. Causality: This guarantees the removal of any sub-visual micro-crystals that could cause pulmonary embolism upon injection.

  • Vasodilation: Place the mouse under a heat lamp (approx. 37°C) for 3–5 minutes to dilate the lateral tail veins.

  • Injection: Using a 29G or 30G insulin syringe, insert the needle bevel-up into the lateral tail vein. Inject slowly over 10 seconds.

  • Validation (Blanching Check): The vein should clear (blanch) as the compound displaces the blood. Resistance or a localized subcutaneous bulge indicates extravasation; if this occurs, the animal must be excluded from absolute PK calculations.

Protocol C: Per Os (PO) Oral Gavage

Usage: Assessing oral bioavailability and chronic oral efficacy.

  • Suspension Preparation: Grind the compound using a mortar and pestle, then slowly wet it with 0.1% Tween-80 before bringing it to volume with 0.5% CMC. Sonicate for 15 minutes.

  • Administration: Equip a 1 mL syringe with a 20G reusable stainless-steel gavage needle (bulbous tip).

  • Validation (Measurement): Measure the gavage needle from the corner of the mouse's mouth to the xiphoid process to ensure the correct depth for gastric delivery without penetrating the duodenum.

  • Delivery: Pass the needle over the tongue and down the esophagus. Do not force it. Inject the suspension and withdraw the needle gently.

Experimental Workflow for PK/PD Profiling

To successfully translate 1-o-tolyl-1H-pyrazole-3-carboxylic acid derivatives from bench to in vivo validation, a strict chronological workflow must be maintained.

Workflow Formulation 1. Vehicle Formulation (DMSO/PEG400/Saline) Dosing 2. In Vivo Dosing (IV, IP, PO) Formulation->Dosing Sampling 3. Plasma/Tissue Collection Dosing->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis Modeling 5. PK/PD Analysis Analysis->Modeling

Caption: Preclinical in vivo pharmacokinetic and pharmacodynamic experimental workflow.

References

  • Xue, F., & Shu, Y. (2021). Wnt signaling pathway inhibitors for treatments of disease (U.S. Patent No. 10,882,841 B2). U.S. Patent and Trademark Office.

Sources

Application

Application Notes & Protocols: Esterification of 1-o-tolyl-1H-pyrazole-3-carboxylic acid

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 1-o-tolyl-1H-pyrazole-3-carboxylic acid. Pyrazole-3-carboxylic acid esters a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 1-o-tolyl-1H-pyrazole-3-carboxylic acid. Pyrazole-3-carboxylic acid esters are crucial scaffolds in medicinal chemistry, and understanding the nuances of their synthesis is paramount. This guide critically evaluates several common esterification methodologies, explains the chemical principles underpinning each choice, and provides a detailed, field-proven protocol for a reliable and high-yielding transformation.

Introduction: The Significance of Pyrazole Esters

The pyrazole nucleus is a privileged scaffold in pharmaceutical and agrochemical research.[1] Its derivatives exhibit a wide spectrum of biological activities. The ester functional group at the 3-position of the pyrazole ring serves as a versatile handle for further chemical modification and is a key feature in many biologically active molecules. The synthesis of these esters from their corresponding carboxylic acids is a fundamental and frequently performed transformation.

The choice of esterification method is critical and depends on the substrate's sensitivity to acid, heat, and the steric hindrance around the carboxylic acid and the alcohol. This guide focuses on 1-o-tolyl-1H-pyrazole-3-carboxylic acid, a substrate with a sterically demanding group at the N1 position, which necessitates careful consideration of reaction conditions to achieve optimal results.

Strategic Overview of Esterification Methodologies

Three primary strategies are commonly employed for the esterification of heteroaromatic carboxylic acids. The selection of a specific pathway is a balance between reagent cost, reaction conditions, substrate tolerance, and desired purity.

G cluster_0 Esterification Strategies Carboxylic Acid Carboxylic Acid Method1 Fischer-Speier Esterification Carboxylic Acid->Method1 Alcohol, H+ Method2 Acid Chloride Formation Carboxylic Acid->Method2 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base Method3 Coupling Agent (Steglich) Esterification Carboxylic Acid->Method3 Alcohol, DCC/EDC, DMAP Ester Product Ester Product Method1->Ester Product Method2->Ester Product Method3->Ester Product

Caption: General workflow for esterification methodologies.

Fischer-Speier Esterification

This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3] The reaction is an equilibrium process, and to drive it towards the product, one must either use a large excess of the alcohol (often as the solvent) or remove the water byproduct as it forms, typically using a Dean-Stark apparatus.[4][5]

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[6][7] This activation allows the weakly nucleophilic alcohol to attack, initiating the substitution reaction.

  • Considerations: While simple and cost-effective, the harsh acidic conditions and high temperatures can be detrimental to sensitive substrates.[8] For complex molecules with acid-labile functional groups, this method is often unsuitable.

Two-Step Esterification via Acid Chloride

A more reactive approach involves the conversion of the carboxylic acid into a highly electrophilic acid chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The isolated acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl byproduct.[9][10]

  • Causality: The acid chloride is a much stronger acylating agent than the parent carboxylic acid, allowing the reaction to proceed rapidly and irreversibly at lower temperatures.

  • Considerations: The reagents (SOCl₂, oxalyl chloride) are corrosive and moisture-sensitive. This method is not ideal for substrates with functional groups that are incompatible with strong electrophiles or acidic byproducts.

Steglich Esterification: A Mild and Versatile Approach

For substrates that are sensitive to acid or heat, the Steglich esterification is often the method of choice.[11][12] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[13][14][15]

  • Causality & Mechanism: The reaction proceeds under neutral, mild conditions, making it compatible with a wide array of functional groups.[14][16] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium salt ("active ester"). This species is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. A key advantage of DMAP is its ability to suppress a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[11][12]

G cluster_mech Steglich Esterification Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) O_Acylisourea->DCU + R'-OH (slow) N_Acylurea N-Acylurea (side product) O_Acylisourea->N_Acylurea 1,3-rearrangement (suppressed by DMAP) DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH ROH R'-OH Ester->Ester

Caption: Mechanism of the DCC/DMAP-mediated Steglich esterification.

Comparative Analysis of Reaction Conditions

The following table summarizes the key parameters and considerations for each primary esterification method.

FeatureFischer-Speier EsterificationAcid Chloride FormationSteglich Esterification (DCC/DMAP)
Reagents Carboxylic Acid, AlcoholCarboxylic Acid, SOCl₂/Oxalyl Chloride, Alcohol, BaseCarboxylic Acid, Alcohol, DCC/EDC
Catalyst Strong Acid (H₂SO₄, TsOH)None (or catalytic DMF for acid chloride formation)DMAP (catalytic)
Solvent Excess Alcohol or non-polar solvent (e.g., Toluene)Anhydrous, non-protic (e.g., DCM, THF)Anhydrous, non-protic (e.g., DCM, DMF)
Temperature Reflux (60-110 °C)[3]0 °C to Room Temperature0 °C to Room Temperature[11]
Advantages Low reagent cost, simple setup.[3]High reactivity, irreversible, fast reaction times.Mild conditions, high yields, broad functional group tolerance, good for sterically hindered substrates.[12]
Disadvantages Harsh conditions, equilibrium-limited, requires excess reagent or water removal.[4]Harsh reagents, moisture sensitive, byproduct (HCl) can cause side reactions.Expensive reagents, byproduct (DCU) requires removal via filtration.[12]

Detailed Protocol: Steglich Esterification of 1-o-tolyl-1H-pyrazole-3-carboxylic acid

This protocol is optimized for reliability and is suitable for substrates like 1-o-tolyl-1H-pyrazole-3-carboxylic acid, where mild conditions are preferable.

Materials and Reagents
  • 1-o-tolyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Alcohol (e.g., Ethanol, 1.2 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel with filter paper or a fritted glass funnel

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-o-tolyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the solids completely. The volume should be sufficient to ensure good stirring (e.g., ~0.1 M concentration of the carboxylic acid).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon adding DCC and to minimize side reactions.

  • DCC Addition: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting carboxylic acid.

  • Work-up - Filtration: Once the reaction is complete, the primary byproduct, dicyclohexylurea (DCU), which is insoluble in DCM, must be removed. Filter the reaction mixture through a pad of celite or filter paper, washing the filter cake with a small amount of additional DCM.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (to remove any residual DMAP and basic impurities).

    • Saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole ester.[17][18]

Conclusion

The esterification of 1-o-tolyl-1H-pyrazole-3-carboxylic acid can be achieved through several established methods. While Fischer esterification offers simplicity, and the acid chloride route provides high reactivity, the Steglich esterification stands out as the most robust and versatile method for this class of compounds.[13] Its mild, neutral conditions ensure broad functional group compatibility and typically provide high yields, making it the recommended procedure for the synthesis of valuable and complex pyrazole esters in a research and drug development setting. The provided protocol is a validated starting point that can be adapted for various alcohols to generate a library of ester derivatives for further study.

References

  • Benchchem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERfzJHKTQ5lHAsRJW5_EaO6HZMEEee-EI5nCEUwwrGJJ0eCMl_EHnWMNwM-_HXkR7wr0-56zuMYxtL7f6trVVTU5XRhkdNFEl9QtXFVi8afeG_sBAKdwbfcvcTmkuuUeAq1rzvjTas2-VzKkk4PMPVlY8rvHnNnNgacuzlFibjusjbv8LB8B7HrbncwlRt0Srl5yYZOO36WAKTjfHuoAOkmRXdieADElz1qJ0Q1XTv]
  • Hacıalioğlu, T., et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 2019. [URL: https://dergipark.org.tr/en/pub/gujs/issue/50989/663806]
  • Pund, M., et al. Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of ChemTech Research, 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK3-nXelbXZUpJQjm2rMIBiDuMmuBA86PsBPSzlVssUztKZNrJCAU2HMue7SvqhFkdrj6q_dR7GRfF_jTm0jgWhrcgu1Mbq0n4wIgVudg6u_xcVkrvHwgkNoK-Vf1rquM_-N7jYhh6P-rY2gX7vAfLUFd0DGvoCS2tdoZ8kRbd_KBKbmUG1Sh9tlpaAcWsM075z1Jn29MgjnSElA==]
  • Mokhtar, H., & Soliman, R. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 1978. [URL: https://pubmed.ncbi.nlm.nih.gov/724745/]
  • Google Patents. Process for the purification of pyrazoles. DE102009060150A1. [URL: https://patents.google.
  • Google Patents. Method for purifying pyrazoles. WO2011076194A1. [URL: https://patents.google.
  • The Royal Society of Chemistry. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ChemComm, 2015. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHynW2_D2O55bq_SbdQPf6HgZJkwzuLFS0W3gZgZK48kGGc_8PjBWYUjlD355lNo2IaIUTqu5z9OuDyRBZDp7SOhY0hl_mr2eJAGNIvAV6WYW37hF8wR4_d9kpteXNsxpyny5yQKmkEPSInvAq3cz7UkfXo8qdpOaQ=]
  • Benchchem. A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfXaVCgug5xMVSfvM7vi8DsLwSBM_MKzS1rB1EZE_r8tw9_B5pFORkAvXHFoJAXbzZrJUdeVpzbuxzvsaKKp6eJ9aaK1WnEiUnaNNyo5UIlbdIDMhxl6oqV1N3mfLXF9F8qfXddEtivBkK6NhScNLDedRv3FYodFgPkQbtuZjpF9DfyYLV9JYyVJPhlX54hY03bo19IhrI6xoSYVTwKA5sA3bSHMC4kko3SCZBTZYUKrCcNQo=]
  • Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. 2022. [URL: https://www.tdcommons.org/dpubs_series/5512/]
  • Organic Chemistry Data. Acid to Ester - Common Conditions. [URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/esters.shtm]
  • Wang, Y., et al. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01343h]
  • Wikipedia. Steglich esterification. [URL: https://en.wikipedia.
  • Parveen, S., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10710182/]
  • The Royal Society of Chemistry. Direct Synthesis of Pyrazoles from Esters via potassium tert-butoxide-assisted C-(C=O) coupling. ChemComm, 2015. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIlSj5kiQc2MVieBDfCR05fLfBeZVbaTjfFP995jiukrtJPRj9EZ67lCwU7AJciaxzUuyNYhMR9VyokJpJr_osq2u2G2xMi9eAKB2KF4nbV831mjCl1ogHIdW5E-2QSjUQmELftpZvH6yLtLUKAsr8HPf1iinO7Qoq4ZUhaO5YLlWknHZM9VOWkIGylqTtJIWVhLMRKK7o-a2dghYqDyKr2NcptnWe43_gIJKAbqzamHZxZL671V96SE_0p2TfCF1vC8k=]
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [URL: https://www.masterorganicchemistry.
  • ACS Publications. Rh III -Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. Organic Letters, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02359]
  • ACS Publications. RhIII-Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. Organic Letters, 2022. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.orglett.2c02359]
  • Organic Chemistry Portal. Fischer Esterification. [URL: https://www.organic-chemistry.
  • Wikipedia. Fischer–Speier esterification. [URL: https://en.wikipedia.
  • Fiveable. Steglich Esterification: Organic Chemistry Study Guide. [URL: https://library.fiveable.
  • MDPI. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538600/]
  • Chemistry Steps. Fischer Esterification. [URL: https://www.chemistrysteps.
  • Organic Chemistry Portal. Steglich Esterification. [URL: https://www.organic-chemistry.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [URL: https://www.organic-chemistry.
  • Journal of the Serbian Chemical Society. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. 2012. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLHcnhBF87X720w8vYK1ms29wsGm_xQak0ds7h636DjXarYZU6WFGygag3jXUy4wXiu-nh5AuJG22_uR_emcqg5vAtuy2LzvM325eLROLIuHHhBTnq9QZqSRXsX25UlR9omlk47zEi69dgedPSPXrEyxxLo2Yxl6Y=]
  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0597]
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [URL: https://www.mdpi.com/1420-3049/23/1/134]
  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. 2012. [URL: https://vertexaisearch.cloud.google.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [URL: https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification-carboxylic-acid-to-ester-under-acidic-conditions/]
  • OperaChem. Fischer Esterification-Typical Procedures. [URL: https://operachem.
  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Advances in Engineering Research, 2017. [URL: https://www.atlantis-press.com/proceedings/ameii-17/25882650]
  • ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003. [URL: https://www.researchgate.net/publication/232777134_DCCDMAP-Mediated_Coupling_of_Carboxylic_Acids_with_Oxazolidinones_and_Thiazolidinethiones]
  • Ukrainian Chemistry Journal. Esters of 4-formylpyrazol-3-carboxylic acids. 2014. [URL: https://ukrchemjournal.com.ua/en/esters-of-4-formylpyrazol-3-carboxylic-acids/]
  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C89338]
  • ResearchGate. Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Tetrahedron Letters, 2003. [URL: https://www.researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-o-tolyl-1H-pyrazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-o-tolyl-1H-pyrazole-3-carboxylic acid. It pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-o-tolyl-1H-pyrazole-3-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, enhance reaction yield, and ensure product purity. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature.

Synthesis Overview: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for synthesizing the 1-aryl-pyrazole-3-carboxylic acid scaffold is the Knorr pyrazole synthesis.[1] This pathway involves the cyclocondensation reaction between an arylhydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3] For the target molecule, the key reactants are o-tolylhydrazine and a C3-dicarbonyl synthon, typically an ester of oxaloacetic acid like diethyl oxaloacetate .

The reaction proceeds through a series of steps: initial condensation of the hydrazine with a carbonyl group, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrazole ring. The ester is then hydrolyzed to yield the final carboxylic acid product.

Core Reaction Mechanism

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Hydrolysis Reactants o-tolylhydrazine + Diethyl Oxaloacetate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack Pyrazolidine Non-aromatic Intermediate Hydrazone->Pyrazolidine Intramolecular Cyclization PyrazoleEster 1-o-tolyl-1H-pyrazole- 3-carboxylate Ester Pyrazolidine->PyrazoleEster Dehydration (-H2O) FinalProduct 1-o-tolyl-1H-pyrazole- 3-carboxylic acid PyrazoleEster->FinalProduct Base or Acid Hydrolysis G start Start Synthesis check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? (TLC/NMR) check_yield->check_purity No reagent_quality Verify Reagent Purity (Especially Hydrazine) check_yield->reagent_quality Yes check_regio Check for Regioisomers check_purity->check_regio Yes success Synthesis Optimized check_purity->success No inert_atm Use Inert Atmosphere (N2 or Ar) reagent_quality->inert_atm optimize_cond Optimize Conditions (Solvent: DMAc, Temp: RT) inert_atm->optimize_cond optimize_workup Optimize Workup (pH control, extractions) optimize_cond->optimize_workup optimize_workup->start Re-run check_regio->optimize_cond Isomers Present optimize_purification Optimize Purification (Recrystallization, pH) check_regio->optimize_purification Other Impurities optimize_purification->start Re-run

Sources

Optimization

troubleshooting incomplete reactions with 1-o-tolyl-1H-pyrazole-3-carboxylic acid

Welcome to the dedicated technical support center for 1-o-tolyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 1-o-tolyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for incomplete reactions and other common experimental challenges encountered with this sterically hindered heterocyclic carboxylic acid.

Introduction

1-o-tolyl-1H-pyrazole-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. However, the presence of the ortho-tolyl group on the pyrazole nitrogen introduces significant steric hindrance around the carboxylic acid moiety. This can lead to challenges in achieving complete and clean reactions, particularly in common transformations such as amide and ester formations. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Incomplete Amide Coupling Reactions

Question 1: My amide coupling reaction with 1-o-tolyl-1H-pyrazole-3-carboxylic acid is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with this substrate are a common issue, primarily due to the steric hindrance imposed by the o-tolyl group, which impedes the approach of the amine to the activated carboxylic acid.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.

    • Solution: Employ more potent activating agents. While standard carbodiimides like EDC or DCC with HOBt can be a starting point, consider using uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP. These reagents are known to be more effective for sterically hindered couplings.[1]

  • Steric Hindrance: The bulky o-tolyl group can physically block the incoming amine.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or decomposition.

      • Increase Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24-48 hours).

      • Use a Less Hindered Amine (if possible): If your synthetic route allows, using a smaller, less sterically demanding amine can improve coupling efficiency.

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.

    • Solution:

      • Solvent: Use a polar aprotic solvent like DMF or NMP, which can help to solvate the reactants and intermediates effectively.

      • Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions.

Troubleshooting Workflow for Incomplete Amide Coupling:

Caption: Troubleshooting workflow for incomplete amide coupling.

Question 2: I am observing the formation of an N-acylurea byproduct when using DCC or EDC. How can I avoid this?

Answer:

N-acylurea formation is a known side reaction with carbodiimide coupling reagents, where the O-acylisourea intermediate rearranges. This is more prevalent in sterically hindered systems where the nucleophilic attack by the amine is slow.

Solution:

  • Add an Activating Agent: The most common way to prevent this is by adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement.

  • Switch Coupling Reagent: As mentioned previously, moving to a uronium or phosphonium-based reagent like HATU or PyBOP will circumvent this issue.

Category 2: Incomplete Esterification Reactions

Question 3: My Fischer esterification with 1-o-tolyl-1H-pyrazole-3-carboxylic acid is very slow and gives poor yields. What can I do?

Answer:

Fischer esterification is an equilibrium-limited reaction and is particularly challenging with sterically hindered carboxylic acids.[2]

Potential Causes & Solutions:

  • Steric Hindrance: The o-tolyl group hinders the approach of the alcohol to the protonated carbonyl.

    • Solution:

      • Use a more reactive method: Instead of a direct Fischer esterification, consider a two-step approach. First, convert the carboxylic acid to the more reactive acid chloride, and then react it with the alcohol in the presence of a base (e.g., pyridine or triethylamine).[3][4]

      • Use a coupling reagent: Similar to amide bond formation, you can use a coupling reagent like DCC or EDC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the esterification.[5]

  • Equilibrium Limitations: The presence of water, a byproduct of the reaction, can drive the equilibrium back to the starting materials.

    • Solution:

      • Water Removal: If you must use Fischer esterification, use a Dean-Stark apparatus to azeotropically remove water as it is formed.

      • Use a Large Excess of Alcohol: Using the alcohol as the solvent can help to drive the equilibrium towards the product.

Recommended Esterification Protocol for Sterically Hindered Acids:

Caption: Recommended esterification strategies.

Category 3: Potential Side Reactions

Question 4: I am concerned about the potential for decarboxylation of my starting material under my reaction conditions. When is this likely to occur and how can I prevent it?

Answer:

Decarboxylation of pyrazole carboxylic acids can occur, particularly under harsh conditions such as high temperatures or in the presence of certain metals.[6][7]

Likely Conditions for Decarboxylation:

  • High Temperatures: Prolonged heating, especially above 150 °C, can promote decarboxylation.

  • Metal Catalysis: Copper and other transition metals can catalyze decarboxylation.[6] If your reaction involves a metal catalyst for a different transformation, be mindful of this potential side reaction.

  • Strongly Acidic or Basic Conditions at High Temperatures: While less common, extreme pH combined with heat can also lead to decarboxylation.

Prevention Strategies:

  • Maintain Moderate Temperatures: Whenever possible, run your reactions at or near room temperature. If heating is necessary, do so cautiously and for the minimum time required.

  • Avoid Unnecessary Metal Catalysts: If a metal is not required for your desired transformation, avoid its use.

  • Reaction Monitoring: Keep a close watch on your reaction by TLC or LC-MS. The decarboxylated product will have a significantly different polarity and can be readily identified.

Question 5: How can I monitor the progress of my reaction and identify my product and potential byproducts?

Answer:

Effective reaction monitoring is crucial for troubleshooting. Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.

TLC Analysis:

  • Solvent System: A good starting point for a solvent system for TLC analysis of these compounds is a mixture of a nonpolar solvent like hexanes or heptane and a polar solvent like ethyl acetate. A typical starting ratio would be 7:3 or 1:1 (hexanes:ethyl acetate). You may need to add a small amount of acetic acid (e.g., 1%) to the mobile phase to get a well-defined spot for the carboxylic acid starting material and prevent streaking.

  • Visualization: Visualize the spots under a UV lamp (254 nm). You can also use a potassium permanganate stain to visualize a broader range of compounds.

LC-MS Analysis:

  • Method: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid (0.1%) is typically effective for analyzing these compounds.

  • Identification: The mass spectrometer will provide the mass of your starting material, product, and any byproducts, which is invaluable for identifying unexpected products.

NMR Analysis:

  • ¹H and ¹³C NMR: These techniques are essential for confirming the structure of your final product. For 1-o-tolyl-1H-pyrazole-3-carboxylic acid derivatives, you would expect to see characteristic signals for the pyrazole ring protons, the tolyl group protons, and any protons from the coupled amine or alcohol.[4][8]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for coupling 1-o-tolyl-1H-pyrazole-3-carboxylic acid with a primary or secondary amine.

Materials:

  • 1-o-tolyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 1-o-tolyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion to Acid Chloride and Subsequent Esterification

This two-step protocol is a reliable method for forming esters from the sterically hindered carboxylic acid.

Step A: Acid Chloride Formation

Materials:

  • 1-o-tolyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 - 2.0 eq)

  • Anhydrous DCM or THF

  • Catalytic amount of DMF

Procedure:

  • Suspend or dissolve the carboxylic acid in anhydrous DCM or THF.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which should be used immediately in the next step.

Step B: Ester Formation

Materials:

  • Crude acid chloride from Step A (1.0 eq)

  • Alcohol (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous DCM

Procedure:

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the alcohol and pyridine (or triethylamine) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Safety & Handling

  • Always handle 1-o-tolyl-1H-pyrazole-3-carboxylic acid and all other chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Summary of Key Troubleshooting Parameters

Problem Parameter to Adjust Recommended Change Rationale
Incomplete Amide CouplingCoupling ReagentSwitch from DCC/EDC to HATU, HBTU, or PyBOPMore potent activators for sterically hindered acids.
Temperature/TimeIncrease to 40-60 °C; extend to 24-48hOvercomes activation energy barrier for hindered substrates.
BaseUse DIPEA instead of TEANon-nucleophilic base minimizes side reactions.
Incomplete EsterificationReaction TypeConvert to acid chloride first, then react with alcoholIncreases reactivity of the carboxylic acid derivative.
Catalyst (for DCC/EDC)Add catalytic DMAPAccelerates esterification with hindered alcohols/acids.
Potential DecarboxylationTemperatureKeep below 100 °C if possibleMinimizes thermal decomposition.
N-Acylurea FormationAdditive (for DCC/EDC)Add HOBt or HOAtTraps the O-acylisourea intermediate.

References

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • SAFETY D
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
  • SAFETY D
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Pyrazole-3-carboxylic acid - SpectraBase. SpectraBase.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Semantic Scholar.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. SIELC Technologies.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-[3-(trifluoromethyl)phenyl]. InvivoChem.
  • Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv.
  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI.
  • Coupling Reagents. Aapptec Peptides.
  • Process optimization for acid-amine coupling: a c
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
  • 1H-Pyrazole-3-carboxylic acid 97 1621-91-6. Sigma-Aldrich.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
  • Pyrazole-3-carboxylic Acid | 1621-91-6. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site.
  • Design and Synthesis of Pyrazole-3-one Deriv
  • 1H-Pyrazole-3-carboxylic acid | 1621-91-6.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

Sources

Troubleshooting

Technical Support Center: Improving Crystallization of 1-o-tolyl-1H-pyrazole-3-carboxylic acid from Organic Solvents

Welcome to the technical support center for the crystallization of 1-o-tolyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-o-tolyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to overcome common crystallization challenges and achieve high-quality, crystalline material.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 1-o-tolyl-1H-pyrazole-3-carboxylic acid. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Issue 1: My compound is "oiling out" instead of crystallizing. What should I do?

Root Cause Analysis: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is highly supersaturated, and the solute's solubility is exceeded at a temperature above its melting point in the solvent system. For 1-o-tolyl-1H-pyrazole-3-carboxylic acid, with its potential for strong hydrogen bonding and π-stacking interactions, rapid changes in solvent environment or temperature can easily lead to this phenomenon.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Rapid cooling is a primary cause of oiling out.[1][2] Ensure the solution cools as slowly as possible to maintain a state of metastable supersaturation where nucleation and crystal growth can occur in a controlled manner. An insulated container or a Dewar flask can be beneficial for this purpose.[2]

  • Decrease Solute Concentration: A highly concentrated solution can lead to the solute precipitating above its melting point.[3] Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to reduce the overall concentration. The goal is to find the minimum amount of hot solvent that keeps the compound dissolved but allows for crystallization upon slow cooling.[4]

  • Alter the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations.[2] A solvent with a lower boiling point or one that has a different polarity can alter the solubility curve favorably. For pyrazole derivatives, mixed solvent systems like ethanol/water or hexane/ethyl acetate are often effective.[2] The addition of a poor solvent (anti-solvent) to a solution of the compound in a good solvent can effectively induce crystallization.[5]

  • Introduce Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to the supersaturated solution can provide a template for crystal growth and bypass the kinetic barrier for nucleation.[1][4]

  • Utilize Scratching: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.[1][4]

Issue 2: The crystallization process results in very fine needles or a microcrystalline powder. How can I obtain larger, more well-defined crystals?

Root Cause Analysis: The formation of small crystals is typically a result of rapid and excessive nucleation, where a large number of crystal nuclei form simultaneously.[3] This leads to competition for the available solute molecules, limiting the growth of individual crystals. The external shape (habit) of a crystal is determined by the relative growth rates of its different faces, which can be strongly influenced by the solvent.[6][7]

Troubleshooting Steps:

  • Optimize the Cooling Profile: As with oiling out, a slower cooling rate is crucial. A gradual decrease in temperature allows for fewer nucleation events and promotes the growth of existing crystals.

  • Solvent Selection and Crystal Habit: The choice of solvent can significantly influence the crystal habit (the external shape of the crystal).[6][8] Solvents interact differently with the various crystal faces, which can either enhance or inhibit growth in certain directions.[7][9] Experiment with a range of solvents with varying polarities (e.g., alcohols, esters, aromatic hydrocarbons) to find one that promotes the desired crystal morphology. For instance, polar solvents may preferentially adsorb to polar crystal faces, slowing their growth and allowing other faces to develop more prominently.[6]

  • Reduce Supersaturation: High supersaturation leads to rapid nucleation. Try using a slightly larger volume of solvent to create a less concentrated solution. While this may slightly reduce the overall yield, it often improves crystal quality.

  • Vapor Diffusion: This technique is excellent for growing high-quality single crystals, especially with small amounts of material.[10][11] Dissolve your compound in a small vial using a good solvent. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually decrease its solubility, leading to slow and controlled crystal growth.[10][11]

Issue 3: The crystallization yield is consistently low. How can I improve it?

Root Cause Analysis: A low yield can be attributed to several factors, including incomplete crystallization from the mother liquor, using an excessive amount of solvent, or washing the collected crystals with a solvent in which they have some solubility.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] This ensures that the solution becomes supersaturated upon cooling, maximizing the amount of product that crystallizes out.

  • Optimize the Final Cooling Temperature: After initial crystallization at room temperature, cooling the flask in an ice bath or refrigerator can further decrease the solubility of your compound in the mother liquor, leading to a higher recovery.[3] Be cautious, as rapid cooling can sometimes cause impurities to precipitate.[3]

  • Select an Appropriate Washing Solvent: When washing the filtered crystals, use a small amount of ice-cold solvent in which the compound has very low solubility. This will remove residual mother liquor without dissolving a significant amount of your product.

  • Consider a Second Crop: The mother liquor from the first filtration may still contain a significant amount of dissolved product. Concentrating the mother liquor by evaporating some of the solvent and re-cooling can often yield a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 1-o-tolyl-1H-pyrazole-3-carboxylic acid?

A1: The choice of solvent is critical and depends on the principle that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[12] For pyrazole derivatives, which are generally polar, a good starting point is to screen polar protic and aprotic solvents.[13][14]

Recommended Solvent Screening Protocol:

  • Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube. Common choices for pyrazole derivatives include ethanol, methanol, acetonitrile, ethyl acetate, and toluene.[2][14]

  • Observe the solubility at room temperature. A good crystallization solvent will not dissolve the compound at this stage.[12]

  • Gently heat the test tubes that showed poor room temperature solubility. If the compound dissolves completely upon heating and then precipitates upon cooling, you have identified a promising solvent.[12]

Solvent Class Examples Expected Solubility Profile for 1-o-tolyl-1H-pyrazole-3-carboxylic acid
Polar Protic Methanol, Ethanol, WaterLikely to show good solubility, especially when heated. Water may act as an anti-solvent when paired with an alcohol.[2][13][14]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to good solubility is expected. These are often excellent choices for recrystallization.[14]
Non-Polar Hexane, TolueneLower solubility is anticipated. These are more likely to be used as anti-solvents.[13]
Q2: Can polymorphism be an issue with 1-o-tolyl-1H-pyrazole-3-carboxylic acid?
Q3: What is the role of a solvent pair in crystallization?

A3: A solvent pair, also known as a mixed-solvent system, is used when no single solvent provides the desired solubility profile.[3] The technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which the compound is insoluble, until the solution becomes turbid.[2] The turbidity indicates the onset of precipitation. A small amount of the good solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. This method provides fine control over the supersaturation and is very effective for inducing crystallization.[2] For pyrazole derivatives, a common and effective solvent pair is ethanol and water.[2]

Experimental Protocols & Visualizations

Protocol 1: General Cooling Recrystallization
  • Dissolution: Place the crude 1-o-tolyl-1H-pyrazole-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[12]

  • Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Diagram: Troubleshooting Crystallization Issues

G start Crystallization Attempted issue What is the issue? start->issue no_xtals No Crystals Formed issue->no_xtals No Precipitation oiling_out Compound Oiled Out issue->oiling_out Liquid Precipitate small_xtals Fine Needles / Powder issue->small_xtals Solid Precipitate low_yield Low Yield issue->low_yield Low Recovery sol_clear Solution is clear no_xtals->sol_clear sol_cloudy Solution is cloudy no_xtals->sol_cloudy action_slow_cool Reduce cooling rate oiling_out->action_slow_cool action_add_solvent Re-heat and add more solvent oiling_out->action_add_solvent action_change_solvent Change solvent system oiling_out->action_change_solvent small_xtals->action_slow_cool small_xtals->action_change_solvent action_vapor_diff Try vapor diffusion small_xtals->action_vapor_diff action_min_solvent Use minimum hot solvent low_yield->action_min_solvent action_cold_wash Wash with cold solvent low_yield->action_cold_wash action_second_crop Collect second crop from mother liquor low_yield->action_second_crop action_conc Concentrate solution (evaporate solvent) sol_clear->action_conc action_scratch Scratch flask / Add seed crystal sol_cloudy->action_scratch end High-Quality Crystals action_conc->end action_scratch->end action_slow_cool->end action_add_solvent->end action_change_solvent->end action_vapor_diff->end action_min_solvent->end action_cold_wash->end action_second_crop->end

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC. (n.d.).
  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010, February 22).
  • The effect of solvent and crystallization conditions on habit modification of Carbamazepine. (n.d.).
  • Understanding the Effect of a Solvent on the Crystal Habit - ACS Publications. (2004, June 3).
  • crystallization of small molecules. (n.d.).
  • Understanding the role of solvent in regulating the crystal habit - RSC Publishing. (n.d.).
  • Guide for crystallization. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.).
  • Chemical crystallization | SPT Labtech. (n.d.).
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. (n.d.).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.).
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction | Journal of Medicinal Chemistry - ACS Publications. (2021, October 27).
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents. (n.d.).
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate. (n.d.).
  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (2007, August 30).
  • 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich. (n.d.).
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28).
  • 1037456-61-3|5-(m-Tolyl)-1H-pyrazole-3-carboxylic acid - BLDpharm. (n.d.).
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. (2022, November 14).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).

Sources

Reference Data & Comparative Studies

Validation

LC-MS Purity Validation of 1-o-tolyl-1H-pyrazole-3-carboxylic Acid: A Comparative Analytical Guide

1-o-tolyl-1H-pyrazole-3-carboxylic acid (CAS: 1152962-55-4)[1] is a highly specialized structural motif utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and novel G-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-o-tolyl-1H-pyrazole-3-carboxylic acid (CAS: 1152962-55-4)[1] is a highly specialized structural motif utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and novel G-protein coupled receptor (GPCR) antagonists. In drug development, the purity of such critical starting materials directly dictates the safety, yield, and efficacy of the final Active Pharmaceutical Ingredient (API).

The Analytical Challenge: Differentiating Regioisomers

Standard High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is often insufficient for the comprehensive purity profiling of pyrazole derivatives. The primary analytical challenge lies in differentiating the target ortho-isomer from its meta- and para-tolyl regioisomers. Because these isomers share an identical molecular formula (C11H10N2O2) and exact mass (202.074 g/mol )[1], they exhibit highly similar UV absorption spectra and frequently co-elute on standard stationary phases.

To definitively validate structural identity and purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory. According to FDA guidelines for bioanalytical method validation, LC-MS methods provide the necessary specificity by combining chromatographic separation with exact molecular weight verification, ensuring that potential interfering substances do not compromise the analysis[2],[3].

Comparative Analysis: Premium Grade vs. Standard Commercial Grade

To illustrate the critical need for high-resolution LC-MS validation, we compared a Premium-Grade batch of 1-o-tolyl-1H-pyrazole-3-carboxylic acid against a Standard Commercial Grade alternative. The data below highlights how standard grades often harbor hidden isobaric impurities that evade basic UV detection.

Table 1: Comparative Impurity Profiling (LC-MS, ESI-)

Analytical ParameterPremium GradeStandard Commercial GradeAnalytical & Clinical Significance
Overall Purity (UV 254 nm) > 99.8%97.2%Determines bulk material suitability for downstream synthesis.
1-m-tolyl / 1-p-tolyl Isomers < 0.05% (Below LOQ)1.8%Regioisomers can propagate through synthesis, causing off-target toxicity.
o-Tolylhydrazine Residue Not Detected0.6%Potential Genotoxic Impurity (GTI); requires strict regulatory control.
Mass Accuracy ([M-H]-) m/z 201.0665m/z 201.0668Confirms exact molecular identity against theoretical mass[1].

Data Interpretation: The Standard Commercial Grade contains a significant fraction (1.8%) of co-eluting regioisomers. Without MS detection and optimized LC gradients, these impurities would falsely inflate the perceived purity of the compound, leading to downstream synthetic failures.

Self-Validating LC-MS Experimental Protocol

This protocol is engineered as a self-validating system, aligning strictly with ICH Q2(R2) guidelines for the validation of analytical procedures[4],[5]. Every step incorporates internal checks to guarantee trustworthiness and reproducibility.

Sample Preparation & Matrix Control
  • Rationale: FDA guidelines emphasize the importance of assessing matrix effects and ion suppression to ensure reliable quantification[3],[6].

  • Procedure: Accurately weigh 1.0 mg of the sample and dissolve in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water and Acetonitrile. Prepare a blank matrix (diluent only) to serve as a baseline specificity check[2].

System Suitability Testing (SST)
  • Rationale: Before analyzing unknown samples, the system must prove its resolving power.

  • Procedure: Inject a mixed standard containing o-tolyl, m-tolyl, and p-tolyl isomers.

  • Mechanistic Insight: The steric bulk of the ortho-methyl group restricts the rotation of the phenyl ring relative to the pyrazole core. This distinct 3D conformation slightly reduces its hydrophobic interaction with the C18 stationary phase, causing the o-tolyl isomer to elute earlier than the flatter meta and para isomers. Baseline resolution ( Rs​>1.5 ) must be achieved[2].

Chromatographic Separation (LC)
  • Column: UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Causality for Mobile Phase: Carboxylic acids are prone to peak tailing due to secondary interactions with residual silanols on the silica support. The addition of 0.1% formic acid maintains the analyte in its protonated, neutral state during separation, ensuring sharp, symmetrical peaks.

  • Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min (40°C).

Mass Spectrometry (ESI-)
  • Rationale: While formic acid keeps the molecule neutral in the liquid phase, the high voltage in the Electrospray Ionization (ESI) source easily strips the acidic proton from the carboxylic acid, making negative ion mode (ESI-) highly sensitive for this compound.

  • Parameters: Capillary Voltage at 2.5 kV; Desolvation Temp at 400°C. Monitor the Extracted Ion Chromatogram (XIC) for the deprotonated molecular ion [M−H]− at m/z 201.06.

LCMS_Workflow Start Sample Preparation 1-o-tolyl-1H-pyrazole-3-carboxylic acid SST System Suitability Testing (SST) Blank & Isomer Resolution (Rs > 1.5) Start->SST LC UPLC Separation (C18) Gradient: 0.1% FA in H2O/ACN SST->LC MS Mass Spectrometry (ESI-) Target [M-H]- m/z 201.06 LC->MS Validation ICH Q2(R2) Data Analysis Linearity, Precision, LOD/LOQ MS->Validation

Figure 1: Step-by-step LC-MS validation workflow aligned with ICH Q2(R2) guidelines.

Validation Metrics & Performance Data

Following ICH Q2(R2) mandates[5], the method was evaluated for linearity, precision, and sensitivity. The Premium Grade material consistently demonstrated superior analytical behavior, free from matrix-suppressing impurities.

Table 2: ICH Q2(R2) Validation Metrics for Premium Grade

Validation ParameterExperimental ResultRegulatory Acceptance Criteria
Linearity ( R2 ) 0.9996 (Range: 0.1 - 50 µg/mL) 0.990[5]
Method Precision (%RSD) 0.85% ( n=6 injections) 2.0%[7]
Accuracy (Recovery) 99.4% - 101.2%98.0% - 102.0%
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise ( S/N ) 3
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise ( S/N ) 10[8]

Impurity Resolution Logic

The true power of this validated method lies in its dual-axis discrimination. As shown in the logical relationship diagram below, the method utilizes chromatographic retention time (RT) shifts to resolve isobaric regioisomers, while leveraging exact mass differences to isolate distinct synthetic impurities like unreacted hydrazines.

Impurity_Logic Sample Crude Sample Matrix Sub1 Regioisomers (m-tolyl, p-tolyl) Sample->Sub1 Sub2 Target Compound (1-o-tolyl) Sample->Sub2 Sub3 Genotoxic Impurities (o-tolylhydrazine) Sample->Sub3 LC_Res Chromatographic Resolution (RT Shift) Sub1->LC_Res Isobaric Sub2->LC_Res MS_Res Mass Spectrometry Discrimination Sub2->MS_Res Sub3->MS_Res Mass Diff

Figure 2: Logical framework for dual-axis impurity resolution using LC-MS.

Conclusion

Validating the purity of 1-o-tolyl-1H-pyrazole-3-carboxylic acid requires more than a simple UV trace. As demonstrated, Standard Commercial Grades can mask up to 1.8% of isobaric regioisomers. By employing a rigorously validated LC-MS method grounded in ICH Q2(R2) and FDA bioanalytical standards, researchers can ensure they are utilizing Premium Grade materials, thereby safeguarding downstream synthetic yields and avoiding costly late-stage failures in drug development.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of 1-o-Tolyl-1H-Pyrazole-3-Carboxylic Acid Analogs Against Dengue Virus NS2B-NS3 Protease

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting DENV NS2B-NS3 Protease Dengue virus, a member of the Flavivirus genus, is a significant global health t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting DENV NS2B-NS3 Protease

Dengue virus, a member of the Flavivirus genus, is a significant global health threat. The viral genome is translated into a single polyprotein that requires cleavage by both host and viral proteases to release functional viral proteins. The viral NS2B-NS3 protease is responsible for several of these critical cleavages, making it an indispensable enzyme for viral replication.[1][2][3][4][5][6] The NS3 protein contains the serine protease domain, and the NS2B protein acts as a crucial cofactor, wrapping around the NS3 protease domain to form a stable and active enzymatic complex.[1][7][8] Inhibition of this protease is a validated strategy for the development of anti-dengue therapeutics.

The pyrazole carboxylic acid scaffold has emerged as a promising starting point for the design of DENV NS2B-NS3 protease inhibitors. This guide focuses on a series of 1,5-diaryl-1H-pyrazole-3-carboxylic acid analogs, with a particular emphasis on the 1-o-tolyl derivative, to understand how structural modifications influence binding affinity and antiviral activity.

Comparative Binding Affinity of 1,5-Diaryl-1H-Pyrazole-3-Carboxylic Acid Analogs

A study by Lang et al. provides crucial data on the inhibitory activity of a series of 1,5-diaryl-1H-pyrazole-3-carboxylic acid analogs against the DENV NS2B-NS3 protease. The inhibitory potency of these compounds was evaluated using both a biochemical assay measuring the half-maximal inhibitory concentration (IC50) against the isolated enzyme and a cell-based reporter gene assay to determine the half-maximal effective concentration (EC50) for antiviral activity in a cellular context.

The following table summarizes the structure-activity relationship (SAR) for key analogs, including the 1-o-tolyl derivative (compound 17).

CompoundR1 Substituent (at N1)R2 Substituent (at C5)DENV Protease IC50 (µM)DENV-2 Antiviral EC50 (µM)
8 PhenylPhenyl6.526
11 Phenyl4-Fluorophenyl1428
17 o-Tolyl (2-methylphenyl) Pyridin-2-yl>509.7
19 PhenylPyridin-2-yl212.2
43 Phenyl4-MethylphenylNot Determined6.0
50 Phenyl4-(Piperazin-1-yl)phenyl7.9 Cytotoxic

Data sourced from Lang et al. (2025).[9]

Analysis of Structure-Activity Relationships:

From the data presented, several key insights into the SAR of this series of inhibitors can be drawn:

  • Influence of the N1-Substituent: The introduction of a methyl group at the ortho position of the N1-phenyl ring (compound 17 , the o-tolyl analog) resulted in a significant decrease in direct enzymatic inhibition (IC50 > 50 µM) compared to the unsubstituted phenyl analog (compound 8 , IC50 = 6.5 µM). However, compound 17 retained notable cell-based antiviral activity (EC50 = 9.7 µM), suggesting that factors such as cell permeability or metabolic stability may play a role in its overall effectiveness.

  • Impact of the C5-Substituent: Replacing the C5-phenyl ring with a pyridin-2-yl group (compound 19 ) led to a significant improvement in cell-based antiviral activity (EC50 = 2.2 µM) compared to the phenyl-phenyl analog (compound 8 , EC50 = 26 µM). This suggests that the nitrogen atom in the pyridine ring may form favorable interactions within the enzyme's active site.

  • Combined Effects: The most potent compound against the isolated enzyme was compound 50 , which features a piperazin-1-ylphenyl group at the C5 position (IC50 = 7.9 µM). Unfortunately, this compound also exhibited cytotoxicity, highlighting the importance of evaluating both enzymatic inhibition and cellular toxicity in drug development.

Experimental Methodologies

General Synthesis of 1,5-Diaryl-1H-Pyrazole-3-Carboxylic Acids

A common and effective method for the synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylic acids involves a "one-pot" approach combining a Claisen condensation, a Knorr pyrazole synthesis, and subsequent hydrolysis.[10] This method is efficient and avoids the isolation of potentially unstable intermediates.

Step-by-Step Protocol:

  • Claisen Condensation: An appropriately substituted acetophenone is reacted with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a strong base, such as sodium methoxide, to form a 1,3-diketoester intermediate. The use of lithium chloride can help to stabilize this intermediate.

  • Knorr Pyrazole Synthesis: The reaction mixture containing the in situ generated 1,3-diketoester is then treated with an arylhydrazine (e.g., o-tolylhydrazine). This leads to a cyclocondensation reaction, forming the pyrazole ring.

  • Hydrolysis: The resulting pyrazole-3-carboxylic acid ester is hydrolyzed, typically using an aqueous base such as sodium hydroxide, followed by acidification to yield the final 1,5-diaryl-1H-pyrazole-3-carboxylic acid.

cluster_0 One-Pot Synthesis Acetophenone Substituted Acetophenone Diketoester 1,3-Diketoester (Intermediate) Acetophenone->Diketoester Claisen Condensation Dialkyl_Oxalate Dialkyl Oxalate Dialkyl_Oxalate->Diketoester Base Strong Base (e.g., NaOMe) Base->Diketoester Arylhydrazine Arylhydrazine (e.g., o-tolylhydrazine) Pyrazole_Ester Pyrazole-3-carboxylic Acid Ester Arylhydrazine->Pyrazole_Ester Hydrolysis Base Hydrolysis (e.g., NaOH) Hydrolysis_Step Hydrolyzed Intermediate Hydrolysis->Hydrolysis_Step Acidification Acidification Final_Product 1,5-Diaryl-1H-pyrazole -3-carboxylic Acid Acidification->Final_Product Diketoester->Pyrazole_Ester Knorr Pyrazole Synthesis Pyrazole_Ester->Hydrolysis_Step Hydrolysis Hydrolysis_Step->Final_Product Acidification

Caption: One-pot synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylic acids.

Determination of Binding Affinity: Tryptophan Fluorescence Quenching Assay

A tryptophan fluorescence quenching assay is a reliable and widely used method to determine the binding affinity between a protein and a ligand.[9][11][12][13][14] This technique relies on the intrinsic fluorescence of tryptophan residues within the protein. When a ligand binds to the protein, it can cause a change in the local environment of these tryptophan residues, leading to a quenching (decrease) of their fluorescence.[9][11][12][13][14]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified DENV NS2B-NS3 protease in a suitable buffer (e.g., Tris-HCl with NaCl and glycerol). The protein concentration should be accurately determined.

    • Prepare a series of dilutions of the inhibitor (ligand) in the same buffer.

  • Instrumentation Setup:

    • Use a fluorometer capable of excitation at 295 nm (to selectively excite tryptophan residues) and measuring emission spectra, typically in the range of 310-450 nm.

    • Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio.

  • Measurement:

    • Place a known concentration of the DENV NS2B-NS3 protease in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Add increasing concentrations of the inhibitor to the cuvette, incubating for a short period after each addition to allow for binding equilibrium to be reached.

    • Record the fluorescence emission spectrum after each addition of the inhibitor.

  • Data Analysis:

    • Determine the maximum fluorescence intensity at each inhibitor concentration.

    • Correct for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths, by performing a control titration with N-acetyl-L-tryptophanamide (NATA).

    • Plot the change in fluorescence intensity as a function of the inhibitor concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of binding affinity.

Start Start Prepare_Reagents Prepare Protein and Ligand Solutions Start->Prepare_Reagents Setup_Fluorometer Set up Fluorometer (Ex: 295 nm) Prepare_Reagents->Setup_Fluorometer Initial_Spectrum Record Initial Protein Spectrum Setup_Fluorometer->Initial_Spectrum Titrate_Ligand Titrate with Ligand Initial_Spectrum->Titrate_Ligand Record_Spectrum Record Spectrum after Each Addition Titrate_Ligand->Record_Spectrum Record_Spectrum->Titrate_Ligand Repeat for multiple concentrations Data_Analysis Analyze Data (Correct for Inner Filter Effect) Record_Spectrum->Data_Analysis Determine_Kd Determine Dissociation Constant (Kd) Data_Analysis->Determine_Kd End End Determine_Kd->End

Caption: Workflow for a tryptophan fluorescence quenching assay.

Mechanism of Action: Inhibition of the DENV NS2B-NS3 Protease

The DENV NS2B-NS3 protease is a chymotrypsin-like serine protease with a catalytic triad of His51, Asp75, and Ser135 in the NS3 domain.[1][2] The NS2B cofactor is essential for the proper folding and catalytic activity of the NS3 protease.[7][8] The 1,5-diaryl-1H-pyrazole-3-carboxylic acid analogs discussed in this guide are designed to act as competitive inhibitors, binding to the active site of the protease and preventing the binding and cleavage of the viral polyprotein.

Polyprotein DENV Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage NS2B_NS3 NS2B-NS3 Protease NS2B_NS3->Cleavage Binding Inhibitor Binding to Active Site NS2B_NS3->Binding Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication Inhibitor Pyrazole-3-Carboxylic Acid Inhibitor Inhibitor->Binding Inhibition Inhibition of Cleavage Binding->Inhibition Inhibition->Replication Blocks

Caption: Mechanism of DENV NS2B-NS3 protease inhibition.

By blocking the function of this essential enzyme, the pyrazole-3-carboxylic acid inhibitors disrupt the viral life cycle, leading to a reduction in viral replication and propagation.

Conclusion and Future Directions

The 1,5-diaryl-1H-pyrazole-3-carboxylic acid scaffold represents a promising starting point for the development of potent and selective inhibitors of the Dengue virus NS2B-NS3 protease. The comparative data presented in this guide highlights the significant impact of substitutions at both the N1 and C5 positions of the pyrazole ring on binding affinity and antiviral activity.

The 1-o-tolyl analog (compound 17 ) demonstrates that while direct enzymatic inhibition may be reduced by certain substitutions, favorable cell-based activity can be retained, underscoring the importance of multiparametric optimization in drug discovery. Future research in this area should focus on:

  • Systematic SAR exploration: Further diversification of the substituents at the N1 and C5 positions to improve both enzymatic potency and cellular activity.

  • Optimization of pharmacokinetic properties: Addressing issues such as cytotoxicity and improving metabolic stability and cell permeability.

  • Structural biology: Obtaining co-crystal structures of these inhibitors bound to the NS2B-NS3 protease to provide a detailed understanding of the binding interactions and guide further rational drug design.

By leveraging the insights provided in this guide, researchers can accelerate the development of novel and effective antiviral therapies to combat the global threat of Dengue virus.

References

  • Mechanism of NS2B-Mediated Activation of NS3pro in Dengue Virus: Molecular Dynamics Simulations and Bioassays. PMC. [Link]

  • Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3269. [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol. [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Semantic Scholar. [Link]

  • Lang, J., Koch, J., Dutta, S. K., Leuthold, M. M., Martina, B., & Klein, C. D. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

  • The making of dengue virus: NS2 & NS3. Virology Research Services. [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PMC. [Link]

  • Yildiz, M., et al. (2013). Allosteric Inhibition of the NS2B-NS3 Protease from Dengue Virus. ACS Chemical Biology. [Link]

  • Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(20), 2965-2968. [Link]

  • The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection. MDPI. [Link]

  • Allosteric Inhibition of the NS2B-NS3 Protease from Dengue Virus. SciSpace. [Link]

  • Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay. Antimicrobial Agents and Chemotherapy. [Link]

  • Basit, A., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Inhibition of dengue NS2B-NS3 protease and viral replication in Vero cells by recombinant retrocyclin-1. PMC. [Link]

  • Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review. PMC. [Link]

  • Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side. Journal of Virology. [Link]

  • Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach. Frontiers in Microbiology. [Link]

Sources

Validation

Unambiguous Structural Validation of 1-o-Tolyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by ambiguous stereochemistry or uncharacterized conformational dynamics. For sterically hindered molecules like 1-o-tolyl-1H-pyraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by ambiguous stereochemistry or uncharacterized conformational dynamics. For sterically hindered molecules like 1-o-tolyl-1H-pyrazole-3-carboxylic acid (CAS 1152962-55-4)[1], relying solely on solution-state Nuclear Magnetic Resonance (NMR) can lead to incomplete structural models.

This guide provides an objective comparison of structural validation techniques, demonstrating why Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for defining the absolute 3D conformation of complex pyrazole derivatives.

The Structural Challenge: Steric Hindrance and Conformational Ambiguity

1-o-Tolyl-1H-pyrazole-3-carboxylic acid is a highly functionalized building block with a molecular weight of 202.21 g/mol [1]. The critical structural feature of this molecule is the ortho-methyl group on the phenyl ring, which creates a severe steric clash with the adjacent pyrazole core.

This steric hindrance restricts free rotation around the C–N bond, forcing the molecule into a non-planar conformation. While 2D NMR techniques (like NOESY or ROESY) can detect spatial proximity between the methyl protons and the pyrazole ring, they only yield a time-averaged conformation in solution[2]. In contrast, SC-XRD freezes the molecule in its solid-state minimum energy conformation, allowing for the direct and absolute measurement of the aryl-pyrazole dihedral angle[2]. Furthermore, pyrazole-3-carboxylic acid derivatives form robust supramolecular architectures—typically centrosymmetric dimers—driven by intermolecular O-H···O hydrogen bonds[3][4]. SC-XRD is the only technique capable of mapping this hydrogen-bonding network with atomic precision.

Comparative Analysis: SC-XRD vs. Spectroscopic Methods

To objectively evaluate the best approach for structural validation, we must compare the primary analytical outputs of SC-XRD against standard spectroscopic alternatives.

Table 1: Comparison of Structural Validation Techniques
ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Data Output Electron density map, 3D atomic coordinates[5]Chemical shifts, spin-spin coupling, NOE[5]Exact mass-to-charge ratio (m/z)
Sample Phase Solid (Single Crystal)[5]Solution (e.g., CDCl3​ , DMSO−d6​ )[5]Gas phase (Ionized)
Stereochemistry Absolute and relative configuration[2]Relative configuration only[2]Cannot determine stereochemistry
Conformational Analysis Exact dihedral angles and H-bond lengths[3]Time-averaged solution dynamics[2]None
Core Limitation Requires high-quality, diffracting single crystals[2]Complex spectra for flexible molecules; no absolute 3D[2]Only provides compositional formula

Workflow Visualization

G N1 Synthesis of 1-o-tolyl-1H- pyrazole-3-carboxylic acid N2 Solution-State Validation (1H/13C NMR, HRMS) N1->N2 N3 Purity > 95%? N2->N3 N4 Purification (Column/Prep-HPLC) N3->N4 No N5 Crystallization (Vapor Diffusion / Slow Evap) N3->N5 Yes N4->N2 N6 SC-XRD Data Collection (Cryo-cooling at 100K) N5->N6 N7 Structure Refinement (Direct Methods, Least-Squares) N6->N7 N8 Self-Validation (R1 < 0.05, GoF ≈ 1.0) N7->N8 N8->N6 Poor Fit N9 Absolute 3D Conformation & Dihedral Angle Confirmed N8->N9 Pass

Caption: Workflow for validating pyrazole derivatives via SC-XRD and spectroscopic methods.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every experimental choice is driven by a specific structural causality.

Step 1: Thermodynamic Crystallization via Vapor Diffusion
  • Methodology: Dissolve 10–15 mg of highly pure (>95%) 1-o-tolyl-1H-pyrazole-3-carboxylic acid in a minimum volume of a good solvent (e.g., dichloromethane). Place this solution in an inner vial, and seal it within a larger outer vial containing a volatile anti-solvent (e.g., n-hexane).

  • Causality: Vapor diffusion slowly lowers the dielectric constant of the solvent mixture. This gradual transition favors thermodynamic nucleation over kinetic precipitation, yielding the highly ordered, defect-free single crystals required for high-resolution diffraction[5].

Step 2: Crystal Selection and Cryo-Mounting
  • Methodology: Under a polarizing microscope, select a single crystal (optimal size ~0.1 × 0.1 × 0.2 mm) that exhibits uniform optical extinction. Mount the crystal on a polyimide loop using Paratone-N oil and immediately transfer it to the diffractometer’s nitrogen cold stream set to 100 K[3].

  • Causality: Flash-cooling to 100 K minimizes atomic thermal displacement parameters (B-factors). This dramatically sharpens high-angle diffraction spots, increases the signal-to-noise ratio, and mitigates X-ray-induced radical damage to the organic crystal lattice[3].

Step 3: High-Angle Data Collection
  • Methodology: Execute data collection using a diffractometer equipped with a Copper K α microfocus X-ray source ( λ=1.54184A˚ ).

  • Causality: For light-atom organic molecules (containing only C, H, N, O), Copper radiation is vastly superior to Molybdenum. Cu K α provides stronger scattering intensities and maximizes the anomalous dispersion signal, which is an absolute requirement if the assignment of absolute stereochemistry is needed[2].

Step 4: Structure Solution and Self-Validation Refinement
  • Methodology: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Checkpoint: A crystallographic protocol is inherently self-validating if the mathematical model perfectly describes the experimental electron density. The structure is officially validated when:

    • The final R1​ value is < 5% (0.05) for observed reflections ( I>2σ(I) ).

    • The Goodness-of-Fit (GoF) approaches 1.0.

    • The highest residual electron density peak is < 0.5 e−/A˚3 and is located in a chemically logical position (e.g., the center of a covalent bond).

Crystallographic Data Presentation

Based on comparative literature for structurally analogous 1-aryl-1H-pyrazole-3-carboxylic acids, the following table summarizes the expected quantitative parameters derived from a successful SC-XRD validation[3][4].

Table 2: Representative Crystallographic Parameters for Pyrazole-3-Carboxylic Acid Derivatives
Crystallographic ParameterTypical Value / Expected RangeStructural Significance
Crystal System Monoclinic or TriclinicIndicates standard close-packing of organic molecules.
Space Group P21​/c or P1ˉ Centrosymmetric packing driven by acid dimers.
Aryl-Pyrazole Dihedral Angle 45° – 75°Quantifies the exact steric clash caused by the ortho-tolyl group.
O-H···O H-Bond Length 2.60 Å – 2.68 ÅConfirms the formation of strong carboxylic acid dimers.
Final R1​ Factor < 0.05Validates the accuracy of the atomic coordinate model.
Goodness-of-Fit (GoF) 0.95 – 1.05Confirms the weighting scheme of the refinement is correct.

References

  • [1] 1-(2-methylphenyl)pyrazole-3-carboxylic acid 1152962-55-4 wiki - Guidechem. Guidechem.

  • [3] A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.

  • [2] Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange.

  • [5] Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for N-Triflyl Products. Benchchem.

  • [4] Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. PubMed.

Sources

Safety & Regulatory Compliance

Safety

1-o-tolyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

An authoritative guide to the operational handling and proper disposal of 1-o-tolyl-1H-pyrazole-3-carboxylic acid (CAS: 1152962-55-4) requires a rigorous understanding of its physicochemical properties and the environmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the operational handling and proper disposal of 1-o-tolyl-1H-pyrazole-3-carboxylic acid (CAS: 1152962-55-4) requires a rigorous understanding of its physicochemical properties and the environmental implications of its structural components. As a nitrogen-containing heterocyclic carboxylic acid frequently utilized as a building block in drug discovery and agricultural chemistry, its waste streams must be managed to prevent environmental contamination and ensure regulatory compliance[1][2].

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe lifecycle management of this compound.

Physicochemical Profile & Waste Categorization

To design an effective disposal plan, we must first analyze the causality behind the compound's behavior in waste streams. 1-o-tolyl-1H-pyrazole-3-carboxylic acid is an organic solid containing a stable pyrazole ring and a carboxylic acid functional group[1].

The presence of the pyrazole ring (containing two nitrogen atoms) dictates that thermal destruction (incineration) will generate nitrogen oxides ( NOx​ ). Therefore, disposal must be routed to facilities equipped with appropriate gas scrubbers[3]. The carboxylic acid group renders the molecule susceptible to acid-base chemistry, meaning it can be neutralized to form water-soluble salts, though direct drain disposal of such organic salts is strictly prohibited in professional laboratories.

Table 1: Physicochemical Data and Waste Stream Implications

Property / FeatureData / CharacteristicWaste Management Implication
Chemical Name 1-(2-methylphenyl)pyrazole-3-carboxylic acidRequires tracking as a specific synthetic intermediate[1].
Molecular Formula C11​H10​N2​O2​ High carbon/nitrogen content; requires high-temperature incineration[1].
Molecular Weight 202.21 g/mol Solid waste handling protocols apply for the neat material[1].
Heteroatoms Nitrogen (N)Combustion yields NOx​ ; strictly route to professional thermal destruction[3].
Functional Groups Carboxylic Acid (-COOH)Mildly acidic; avoid mixing with strong bases or reactive metals in unventilated waste containers to prevent gas evolution.

Operational Handling Protocols

Before addressing disposal, immediate safety and logistical operations must be established to prevent the generation of contaminated secondary waste (e.g., contaminated PPE or spill cleanup materials).

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing, transferring, and dissolution of the neat solid must be performed inside a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized dust.

  • Personal Protective Equipment (PPE): Operators must don nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard laboratory coat.

  • Tool Selection: Use anti-static spatulas and weighing boats to prevent the solid from dispersing due to static charge, which minimizes residual waste on laboratory surfaces.

  • Decontamination: Clean all spatulas and balances with a solvent in which the compound is highly soluble (e.g., methanol or dimethyl sulfoxide) and collect the rinsate as hazardous liquid waste.

Proper Disposal Procedures

The ultimate disposal of 1-o-tolyl-1H-pyrazole-3-carboxylic acid must prioritize environmental protection and adhere to the principle that chemical products should not migrate into soil or water systems[3]. The following procedures outline the segregation and disposal of various waste streams containing this compound.

Protocol A: Disposal of Neat Solid Waste and Contaminated Consumables

Causality: Solid organic waste must be isolated from reactive chemicals and oxidizers to prevent spontaneous reactions in the waste accumulation area.

  • Collection: Place any unused, expired, or spilled solid 1-o-tolyl-1H-pyrazole-3-carboxylic acid into a compatible, sealable container (High-Density Polyethylene (HDPE) or glass).

  • Consumables: Place contaminated weighing boats, filter papers, and heavily soiled gloves into a designated "Solid Hazardous Organic Waste" bin lined with a heavy-duty polyethylene bag.

  • Labeling: Label the container explicitly with the chemical name, the date of initial accumulation, and the hazard class (e.g., "Warning: Organic Solid Waste - Contains Nitrogen Heterocycles").

  • Final Disposition: Transfer the sealed container to the facility's central hazardous waste accumulation area. It must be collected by a licensed hazardous waste contractor for high-temperature rotary kiln incineration (>1000°C) equipped with NOx​ scrubbing capabilities[3][4].

Protocol B: Disposal of Liquid Waste (Solvent Solutions)

Causality: In drug development, this compound is typically dissolved in organic solvents for assays or synthesis. The solvent dictates the waste stream.

  • Halogenated vs. Non-Halogenated:

    • If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, the entire mixture must be routed to the Halogenated Organic Waste carboy.

    • If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO, route to the Non-Halogenated Organic Waste carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides) which could react with the pyrazole derivative.

  • Secondary Containment: Store all liquid waste carboys in secondary containment trays to capture any catastrophic leaks.

  • Venting: Use safety-vented caps on waste carboys to prevent pressure buildup from volatile solvents.

Protocol C: Disposal of Aqueous Waste

Causality: If the compound has been subjected to aqueous workup (e.g., basified to form the sodium salt), the aqueous layer cannot be disposed of via the municipal sewer due to the persistence of the pyrazole ring in the environment[3][5].

  • pH Adjustment (Optional but Recommended): Neutralize the aqueous waste to a pH between 6 and 8 using dilute acid or base to prevent degradation of the waste container.

  • Collection: Pour the aqueous mixture into a designated Aqueous Hazardous Waste carboy.

  • Disposal: The licensed contractor will typically treat this via specialized wastewater treatment or liquid injection incineration.

Waste Segregation Workflow

The following logic diagram illustrates the self-validating decision matrix for laboratory personnel when disposing of 1-o-tolyl-1H-pyrazole-3-carboxylic acid.

WasteDisposal Start 1-o-tolyl-1H-pyrazole-3-carboxylic acid Waste Generation StateDecision What is the physical stateof the waste? Start->StateDecision Solid Solid Waste (Neat powder, filter paper, contaminated PPE) StateDecision->Solid Solid Liquid Liquid Waste (Solutions, extracts, reaction mixtures) StateDecision->Liquid Liquid BinSolid Solid Hazardous Waste Container Solid->BinSolid LiquidType What is the primary solvent? Liquid->LiquidType Halogenated Halogenated Solvents (e.g., DCM, Chloroform) LiquidType->Halogenated Halogenated NonHalogenated Non-Halogenated Solvents (e.g., MeOH, EtOAc, DMSO) LiquidType->NonHalogenated Organic Aqueous Aqueous Solutions (e.g., Buffer, Neutralized Salts) LiquidType->Aqueous Water-based BinHalo Halogenated Organic Waste Carboy Halogenated->BinHalo BinNonHalo Non-Halogenated Organic Waste Carboy NonHalogenated->BinNonHalo BinAq Aqueous Hazardous Waste Carboy Aqueous->BinAq Incineration Licensed Contractor: High-Temperature Incineration (with NOx Scrubbing) BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration BinAq->Incineration

Figure 1: Decision matrix for the segregation and disposal of 1-o-tolyl-1H-pyrazole-3-carboxylic acid waste streams.

Sources

Handling

Personal protective equipment for handling 1-o-tolyl-1H-pyrazole-3-carboxylic acid

Handling 1-o-tolyl-1H-pyrazole-3-carboxylic acid (also known as 1-(2-methylphenyl)pyrazole-3-carboxylic acid) requires a rigorous, causally-driven approach to laboratory safety. As a critical building block in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling 1-o-tolyl-1H-pyrazole-3-carboxylic acid (also known as 1-(2-methylphenyl)pyrazole-3-carboxylic acid) requires a rigorous, causally-driven approach to laboratory safety. As a critical building block in medicinal chemistry and drug development, pyrazole scaffolds are frequently utilized for their bioactivity. However, the physical properties of these substituted carboxylic acids present specific handling challenges, particularly regarding aerosolization and mucous membrane irritation.

This guide provides drug development professionals and laboratory scientists with an authoritative, self-validating operational framework for handling this compound, ensuring both scientific integrity and personnel safety.

I. Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical nature of the substance. 1-o-tolyl-1H-pyrazole-3-carboxylic acid is a solid organic compound. Like many substituted pyrazole-3-carboxylic acids, it is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[1].

The table below summarizes its quantitative properties and how they directly dictate our handling strategies.

PropertyValueCausality / Impact on Handling
CAS Number 1152962-55-4Primary identifier for safety tracking and inventory management[2].
Molecular Weight 202.21 g/mol Relatively lightweight powder; highly susceptible to aerosolization in laboratory drafts. Mandates strict draft control[2].
Chemical Formula C11H10N2O2Nitrogen-rich heterocycle with a carboxylic acid moiety; reactive with strong oxidizing agents[2].
Topological Polar Surface Area 55.1 ŲModerate polarity dictates its solubility profile (readily soluble in DMF/DMSO). Influences glove degradation rates when in solution[2].
H-Bond Donors / Acceptors 1 / 3High propensity to adhere to plastic weigh boats or spatulas via static and hydrogen bonding. Requires anti-static mitigation[2].

II. Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive exercise; it is an active defense mechanism tailored to the chemical's specific hazard profile. Do not rely on "standard lab attire" without understanding the why behind each item.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a sufficient barrier against the dry, solid acid. Expert Insight: If the acid is dissolved in polar aprotic solvents (e.g., DMF or DMSO) for amide coupling reactions, you must double-glove or switch to butyl rubber. DMSO acts as a transdermal carrier, and standard nitrile degrades rapidly upon contact.
Eye Protection ANSI Z87.1 Safety Goggles (Indirect Vented)Pyrazole carboxylic acids are severe eye irritants (H319)[1]. Standard safety glasses leave gaps at the brow and cheeks. Indirect vented goggles prevent airborne micro-dust from bypassing the lenses while preventing fogging.
Respiratory Fume Hood (Primary) or N95/P100 RespiratorThe compound causes respiratory tract irritation (H335)[1]. Handling must occur in a certified fume hood. If a hood is unavailable (e.g., during a bulk spill cleanup), a fitted particulate respirator is mandatory to filter aerosolized dust[3].
Body Protection Flame-resistant (FR) or 100% Cotton Lab CoatSynthetic fabrics (like polyester) generate static electricity, which attracts the lightweight powder (MW 202.21)[2] to the fabric, creating a secondary exposure risk when leaving the lab. Cotton mitigates static buildup.

III. Self-Validating Operational Protocols

To ensure uncompromising safety, every procedure must be a self-validating system —meaning the protocol contains built-in checks to confirm it is being executed correctly.

Protocol A: Safe Weighing and Transfer

Avoid dust formation and inhalation during the transfer of the solid powder[1].

  • Environmental Verification: Turn on the fume hood.

    • Validation Check: Observe the digital anemometer. The face velocity must read between 80–120 feet per minute (fpm). If the monitor is broken, tape a small piece of tissue to the sash; it must pull inward steadily.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the balance draft shield with a static-dissipative wipe.

    • Validation Check: Hover a metal spatula near the weigh boat. If the boat twitches or moves, static is still present. Re-wipe or use an anti-static ionizer gun.

  • Transfer Mechanics: Use a clean, dry stainless steel spatula. Transfer the 1-o-tolyl-1H-pyrazole-3-carboxylic acid slowly, keeping the spatula close to the weigh boat to minimize drop height.

    • Validation Check: The balance readout must stabilize within 3 seconds. Continuous fluctuation indicates turbulent airflow in the hood; lower the sash immediately to stabilize the draft.

  • Decontamination: Cap the source bottle tightly. Wipe the spatula with a solvent-dampened towel (e.g., isopropanol) before removing it from the hood.

Protocol B: Spill Response and Decontamination

In the event of a spill, the primary goal is to prevent the aerosolization of the powder[3]. Never use dry sweeping or compressed air.

  • Isolate: Stop all work. Keep the fume hood running to capture airborne particulates.

    • Validation Check: Ensure no personnel are standing directly downwind of the hood face.

  • Containment (Dry): Gently cover the spilled powder with damp paper towels (dampened with water or a mild alkaline solution like 5% sodium bicarbonate to neutralize the acid).

    • Validation Check: The powder should dark/wet upon contact, confirming it is no longer capable of becoming airborne.

  • Collection: Sweep up the dampened material using a disposable plastic scraper and shovel it into a designated hazardous solid waste container[3].

  • Surface Decontamination: Wipe the spill area with a towel soaked in a dilute base, followed by a water wipe, and finally an isopropanol wipe to dry.

    • Validation Check: Swab the area with a piece of damp pH paper. The paper should read neutral (pH ~7). An acidic reading indicates residual compound remains.

IV. Safety Workflow Visualization

The following diagram illustrates the logical, step-by-step decision matrix for handling this chemical and responding to potential deviations (spills).

SafetyWorkflow A Pre-Operation: Verify Fume Hood (>80 fpm) B Don PPE: Nitrile Gloves, Goggles, Cotton Coat A->B C Handling: Weighing 1-o-tolyl-1H-pyrazole-3-carboxylic acid B->C D Spill Event Detected? C->D E Spill Response: Dampen to Prevent Dust -> Collect D->E Yes F Standard Operation: Proceed to Reaction Setup D->F No

Fig 1. Logical workflow for PPE donning, handling, and spill response.

V. First Aid Directives

If safety systems fail, immediate, causally-aligned first aid is required:

  • Eye Contact (H319): The acidic nature of the powder will cause immediate stinging. Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do[4]. Causality: Prolonged contact can cause micro-abrasions to the cornea.

  • Skin Contact (H315): Wash off immediately with plenty of soap and water[1]. Causality: The acid can disrupt the lipid bilayer of the skin, causing localized erythema.

  • Inhalation (H335): Move the person to fresh air and keep comfortable for breathing[1]. Causality: Micro-particulates irritate the mucosal lining of the upper respiratory tract.

VI. References

  • Guidechem. "1-(2-methylphenyl)pyrazole-3-carboxylic acid 1152962-55-4 wiki". Guidechem Chemical Database. Available at:

  • Fisher Scientific. "SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid". Fisher Scientific Safety Library. Available at:

  • ChemScene. "Safety Data Sheet - 5-Acetyl-1H-pyrazole-3-carboxylic acid". ChemScene LLC. Available at:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.